2-Chloro-5-methylpyridin-3-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDIIPSWUBXIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652053 | |
| Record name | 2-Chloro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910649-59-1 | |
| Record name | 2-Chloro-5-methyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=910649-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-methylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5-methylpyridin-3-ol physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methylpyridin-3-ol
Introduction: Unveiling a Key Synthetic Intermediate
This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific reactivity profile, making it a crucial building block for researchers in medicinal chemistry and agrochemical development.[1][2] Professionals in these fields frequently utilize such halogenated heterocycles to construct novel compounds with potential biological activity, including those targeting the central nervous system or possessing antibacterial and antifungal properties.[1][3]
This guide offers a comprehensive overview of the essential physicochemical properties of this compound. As a senior application scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the "why" behind the numbers and protocols. We will delve into the compound's structural characteristics, spectroscopic signature, and safe handling procedures. Furthermore, this document outlines a self-validating analytical workflow designed to ensure the identity, purity, and quality of the material, a critical process for any rigorous drug development or research program.
Core Molecular and Physical Properties
A complete understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. These data points are foundational for everything from reaction stoichiometry calculations to predicting its behavior in various solvent systems.
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 910649-59-1 | [4] |
| Molecular Formula | C₆H₆ClNO | [4][5] |
| Molecular Weight | 143.57 g/mol | [4] |
| InChI | 1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | [4][5] |
| InChIKey | XEDIIPSWUBXIAY-UHFFFAOYSA-N | [4][5] |
| SMILES String | Cc1cnc(Cl)c(O)c1 | [4][5] |
| MDL Number | MFCD09839272 | [4] |
Physicochemical Data
The compound's physical state, solubility, and storage conditions are critical for its practical application in a laboratory setting.
| Property | Value | Source |
| Physical Form | Solid | |
| Predicted XlogP | 1.8 | [5][6] |
| Storage Temperature | 4°C, stored under nitrogen | |
| Purity | Typically ≥98% |
The predicted XlogP value of 1.8 suggests that the molecule has a moderate degree of lipophilicity, indicating it will be sparingly soluble in water but should exhibit good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. The requirement for refrigerated storage under an inert nitrogen atmosphere points to potential sensitivity to oxidation or degradation at ambient temperatures.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation and purity assessment. While a complete experimental dataset for this compound is not publicly available, we can infer its expected spectral characteristics based on its structure and data from closely related analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
-
A singlet for the methyl (CH₃) protons, likely in the range of 2.2-2.4 ppm.
-
Two distinct signals for the aromatic protons on the pyridine ring. Based on the structure, these would be at positions 4 and 6. Their chemical shifts would likely appear between 7.0 and 8.5 ppm.
-
A broad singlet for the hydroxyl (OH) proton, the chemical shift of which is highly dependent on solvent and concentration but could range from 5.0 to 10.0 ppm.
For a related compound, 2-Chloro-5-methylpyridine , the reported ¹H NMR signals are at 8.18, 7.45, 7.13, and 2.27 ppm.[7] The introduction of a hydroxyl group at the 3-position in our target molecule would be expected to influence the chemical shifts of the adjacent ring protons due to its electron-donating character.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For this compound (C₆H₆ClNO), the mass spectrometer would detect a molecular ion peak [M]⁺. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected:
-
[M]⁺ peak at m/z ≈ 143.01 (for the ³⁵Cl isotope).
-
[M+2]⁺ peak at m/z ≈ 145.01 (for the ³⁷Cl isotope) with approximately one-third the intensity of the [M]⁺ peak.
-
-
Predicted Data: The predicted monoisotopic mass is 143.0138 Da.[5] Predicted adducts include [M+H]⁺ at m/z 144.02108 and [M+Na]⁺ at m/z 166.00302.[5]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Key expected absorption bands include:
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl).
-
C=C and C=N Stretch: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.
Synthesis and Reactivity Insights
While specific synthesis routes for this compound are proprietary, the synthesis of its parent compound, 2-chloro-5-methylpyridine , provides valuable context. A common industrial method involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction.
A patented method describes dissolving 2-amino-5-methylpyridine in concentrated hydrochloric acid, saturating with HCl gas, and then reacting with nitric acid and thionyl chloride to yield the product.[8] This highlights the robust chemical transformations required to produce these intermediates.
The reactivity of this compound is governed by its functional groups:
-
The chloro group is a leaving group, susceptible to nucleophilic aromatic substitution.
-
The hydroxyl group can be deprotonated to form a phenoxide-like species, act as a nucleophile, or be converted into other functional groups.
-
The pyridine nitrogen is basic and can be protonated or alkylated.
Safety, Handling, and Storage
Proper handling is paramount when working with reactive chemical intermediates. This compound is classified as hazardous.
Hazard Identification
-
Signal Word: Danger[4]
-
Hazard Statements:
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] As noted, refrigerated storage at 4°C under a nitrogen atmosphere is recommended for maintaining long-term stability.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11] Avoid release to the environment.[11]
A Self-Validating Analytical Workflow
To ensure the quality of a research compound, a multi-step analytical workflow is essential. Each step validates the findings of the others, creating a robust and trustworthy characterization package.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR 910649-59-1 [sigmaaldrich.com]
- 5. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]
- 6. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 8. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-5-methylpyridin-3-ol
This technical guide provides a comprehensive analysis of the spectral data for 2-Chloro-5-methylpyridin-3-ol (CAS No. 910649-59-1), a key heterocyclic intermediate in pharmaceutical and agrochemical research.[1] Given the limited availability of experimental spectra for this specific compound, this guide leverages advanced predictive methodologies, corroborated by comparative analysis with structurally analogous compounds, to offer a robust interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently identify and characterize this molecule.
Molecular Structure and Predicted Spectral Overview
This compound is a substituted pyridine ring with a molecular formula of C₆H₆ClNO and a molecular weight of 143.57 g/mol .[2] The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine scaffold dictates its unique electronic and structural properties, which are in turn reflected in its spectral fingerprints.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of published experimental NMR data for this compound, the following spectra have been predicted using validated computational models. These predictions are interpreted with a high degree of confidence, supported by comparative data from analogous compounds.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | Singlet | 1H | H-4 |
| ~7.0 | Singlet | 1H | H-6 |
| ~5.5 | Broad Singlet | 1H | -OH |
| ~2.3 | Singlet | 3H | -CH₃ |
Interpretation and Justification:
-
Aromatic Protons (H-4 and H-6): The pyridine ring protons are expected to appear in the aromatic region. The electron-withdrawing effect of the chlorine atom and the nitrogen atom will deshield these protons, shifting them downfield. The lack of adjacent protons for coupling results in predicted singlets for both H-4 and H-6.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly dependent on concentration and solvent. It is predicted to be a broad singlet due to hydrogen bonding and exchange.
-
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.
Comparative Analysis: The predicted spectrum can be compared with the experimental data for 2-chloro-3-pyridinol. In the known spectrum of this analog, the aromatic protons also appear as distinct signals in the downfield region, supporting the predicted chemical shifts for the aromatic protons in our target molecule.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides insight into the carbon environment of the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~155 | C-3 (bearing -OH) |
| ~145 | C-2 (bearing -Cl) |
| ~140 | C-6 |
| ~130 | C-5 (bearing -CH₃) |
| ~125 | C-4 |
| ~18 | -CH₃ |
Interpretation and Justification:
-
Carbons of the Pyridine Ring: The carbon atoms of the pyridine ring are expected to resonate in the downfield region. The C-3 carbon, attached to the electronegative oxygen atom, is predicted to be the most downfield. The C-2 carbon, bonded to the chlorine atom, will also be significantly deshielded. The remaining aromatic carbons (C-4, C-5, and C-6) are assigned based on the expected electronic effects of the substituents.
-
Methyl Carbon (-CH₃): The methyl carbon is predicted to have a chemical shift in the upfield region, consistent with an sp³-hybridized carbon.
Experimental Protocol for NMR Data Acquisition (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (hydroxyl group) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (methyl group) |
| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |
| 1200-1100 | Strong | C-O stretch (hydroxyl group) |
| 800-700 | Strong | C-Cl stretch |
Interpretation and Justification:
-
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the hydroxyl group, with the broadening attributed to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.
-
Pyridine Ring Vibrations: Strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.
-
C-O Stretch: A strong band for the C-O stretching of the hydroxyl group is predicted around 1200-1100 cm⁻¹.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 700 cm⁻¹.
Comparative Analysis: The experimental IR spectrum of 2-chloro-3-pyridinol from the NIST WebBook shows a broad O-H stretch and characteristic aromatic ring vibrations, which aligns well with the predicted spectrum for this compound.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 143/145 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for chlorine) |
| 108 | Medium | [M - Cl]⁺ |
| 79 | Medium | [M - Cl - HCN]⁺ |
| 52 | Low | [C₄H₄]⁺ |
Interpretation and Justification:
-
Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 143, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 145, with approximately one-third the intensity, is expected due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a key indicator of the presence of a chlorine atom.
-
Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through the loss of a chlorine radical to give a fragment at m/z 108. Subsequent loss of hydrogen cyanide (HCN) from the pyridine ring could lead to a fragment at m/z 79.
Mass Spectral Fragmentation Pathway:
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. By integrating computational predictions with comparative analysis of experimentally verified analogous compounds, we have constructed a reliable and comprehensive spectral profile for this important chemical intermediate. The presented data and interpretations will serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, facilitating the unambiguous identification and characterization of this compound in their respective applications.
References
An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-5-methylpyridin-3-ol
Abstract
The definitive assignment of a chemical structure is the bedrock of chemical research and development, ensuring the identity, purity, and safety of a compound. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of 2-Chloro-5-methylpyridin-3-ol (CAS: 910649-59-1), a key heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1][2] We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry, Infrared Spectroscopy, advanced one- and two-dimensional Nuclear Magnetic Resonance, and X-ray Crystallography. Each step is presented with its underlying scientific rationale, detailed experimental protocols, and expected data outcomes, offering a robust framework for researchers and scientists engaged in the characterization of novel small molecules.
Introduction: The Analytical Challenge
This compound is a substituted pyridine derivative with the molecular formula C₆H₆ClNO and a monoisotopic mass of 143.0138 Da. While its structure appears straightforward, absolute confirmation requires a multi-technique, orthogonal approach to eliminate any ambiguity. Isomeric possibilities and the precise placement of substituents on the pyridine ring necessitate a logical workflow where each piece of analytical data corroborates the others, building an unassailable case for the final structure. This guide details that workflow.
Caption: Overall workflow for the structure elucidation of this compound.
Mass Spectrometry: Establishing the Foundation
Expertise & Causality: The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is indispensable for this task. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and distinguishing the target compound from isomers or impurities. For a chlorine-containing compound, the characteristic isotopic pattern provides an immediate and powerful validation point.
Expected Data
The presence of chlorine (with its two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak.
| Ion | Formula | Calculated m/z | Expected Relative Abundance |
| [M]⁺ | C₆H₆³⁵ClNO | 143.0138 | 100% |
| [M+1]⁺ | C₅¹³CH₆³⁵ClNO | 144.0172 | 6.6% |
| [M+2]⁺ | C₆H₆³⁷ClNO | 144.9989 | 32.0% |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺ or the molecular ion [M]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
Analysis: Compare the measured accurate mass of the monoisotopic peak with the calculated mass for the proposed formula (C₆H₆ClNO). Verify that the isotopic distribution pattern matches the theoretical pattern for a compound containing one chlorine atom.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules.[3] It is exceptionally useful for identifying the presence or absence of key functional groups. For this compound, the primary goals are to confirm the hydroxyl (-OH) group and the substituted aromatic pyridine ring.
Expected Data
The IR spectrum will provide clear evidence for the key functional moieties within the molecule.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3400 - 3200 (broad) | O-H Stretch | Hydroxyl group (intermolecular H-bonding) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | C-H Stretch | Methyl (CH₃) group |
| 1600 - 1450 | C=C and C=N Stretch | Pyridine aromatic ring |
| 1260 - 1000 | C-O Stretch | Phenolic C-O |
| 800 - 600 | C-Cl Stretch | Carbon-Chlorine bond |
Reference data for similar pyridine derivatives can be found in various spectroscopic databases and literature.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[6][7] A full suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework, establishing atom connectivity and confirming the precise substitution pattern on the pyridine ring.
¹H NMR: Mapping the Protons
Purpose: To identify the distinct proton environments, their relative numbers (via integration), and their neighboring protons (via spin-spin coupling).
Expected Data (in CDCl₃, predicted):
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-4 | ~7.0 - 7.2 | d (doublet) or s (singlet) | 1H | Aromatic Proton |
| H-6 | ~7.8 - 8.0 | d (doublet) or s (singlet) | 1H | Aromatic Proton |
| -OH | ~5.0 - 6.0 | br s (broad singlet) | 1H | Hydroxyl Proton |
| -CH₃ | ~2.3 | s (singlet) | 3H | Methyl Protons |
Note: The multiplicity of H-4 and H-6 depends on the magnitude of the ⁴J coupling constant, which may be very small or zero, resulting in singlets.
¹³C NMR & DEPT: The Carbon Skeleton
Purpose: To identify all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Expected Data (in CDCl₃, predicted):
| Chemical Shift (δ, ppm) | DEPT-135 | Carbon Type | Assignment |
| ~150-155 | No Signal | C | C-3 (bearing -OH) |
| ~140-145 | No Signal | C | C-2 (bearing -Cl) |
| ~138-142 | Positive | CH | C-6 |
| ~125-130 | Positive | CH | C-4 |
| ~122-128 | No Signal | C | C-5 (bearing -CH₃) |
| ~17-20 | Positive | CH₃ | -CH₃ |
2D NMR: Connecting the Pieces
Purpose: 2D NMR experiments reveal correlations between nuclei, allowing the unambiguous assembly of the molecular structure.[8][9][10]
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds. A cross-peak between H-4 and H-6 would confirm their spatial proximity if a long-range coupling exists.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This definitively links the proton signals (H-4, H-6, -CH₃) to their corresponding carbon signals (C-4, C-6, -CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the full skeleton. It shows correlations between protons and carbons over 2-3 bonds, connecting the molecular fragments.
Caption: Key expected HMBC correlations for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. For the -OH exchange experiment, a drop of D₂O can be added.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D Spectra Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment.
-
-
2D Spectra Acquisition:
-
Acquire a gradient-selected COSY spectrum.
-
Acquire a gradient-selected HSQC spectrum, optimized for a one-bond ¹J(CH) coupling constant of ~145 Hz.
-
Acquire a gradient-selected HMBC spectrum, optimized for long-range coupling constants of ~8 Hz.
-
-
Data Processing and Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and use the 2D correlations to build the molecular structure piece by piece.
X-Ray Crystallography: The Unambiguous Proof
Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, definitive proof.[11][12] By diffracting X-rays off a crystalline lattice, one can determine the precise three-dimensional arrangement of atoms, confirming not only the connectivity but also providing accurate bond lengths and angles.[13][14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical first step is to grow a single, high-quality crystal. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound. A range of solvents (e.g., hexane, ethyl acetate, methanol, or mixtures) should be screened.
-
Crystal Mounting: Select a suitable crystal (typically <0.5 mm in any dimension) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal on an X-ray diffractometer. A stream of cold nitrogen gas (typically 100-150 K) is used to minimize thermal motion.[11]
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
-
Full Data Collection: Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
Structure Solution and Refinement: Process the diffraction data to generate a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data to obtain the final structure.
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is a classic exercise in analytical chemistry, demonstrating the power of a synergistic, multi-technique approach. High-resolution mass spectrometry establishes the correct elemental formula. Infrared spectroscopy confirms the presence of the required hydroxyl and aromatic functionalities. A comprehensive suite of 1D and 2D NMR experiments pieces together the precise carbon-hydrogen framework and confirms the substituent pattern. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous 3D structure. By logically integrating the data from each of these techniques, a scientist can report the structure of this compound with the highest degree of scientific confidence.
References
- 1. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. Khan Academy [khanacademy.org]
- 4. 3-Pyridinol [webbook.nist.gov]
- 5. 188. Infrared spectra and hydrogen bonding in pyridine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. anuchem.weebly.com [anuchem.weebly.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate | European Journal of Chemistry [eurjchem.com]
2-Chloro-5-methylpyridin-3-ol molecular weight and formula
An In-depth Technical Guide to 2-Chloro-5-methylpyridin-3-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and agrochemical research. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and applications, grounded in established scientific literature and safety protocols.
Core Chemical Identity
This compound is a substituted pyridine derivative. Its unique structure, featuring a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring, makes it a versatile building block in organic synthesis.
Table 1: Chemical Identifiers and Core Properties
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 910649-59-1 | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | [1] |
| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N | |
| Canonical SMILES | Cc1cnc(Cl)c(O)c1 |
Physicochemical Characteristics
The physical and chemical properties of this compound dictate its handling, storage, and reactivity in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
| Physical Form | Liquid or Solid | Can be found in either form depending on purity and conditions. | |
| Storage Temperature | 4°C, stored under nitrogen | Recommended for maintaining stability. | |
| Purity | Typically ≥98% | Commercially available in high purity grades. |
Synthesis and Production
The synthesis of chloro-methyl-pyridines often involves multi-step processes starting from more common pyridine derivatives. A general approach for the synthesis of a related compound, 2-chloro-5-methylpyridine, starts from 2-amino-5-methylpyridine.[2] This can then be further functionalized to produce this compound.
A plausible synthetic pathway could involve the diazotization of an aminopyridine precursor followed by hydroxylation and chlorination, or vice-versa. The specific regiochemistry is directed by the activating and deactivating effects of the substituents on the pyridine ring.
Below is a conceptual workflow for the synthesis of a substituted pyridine, illustrating the general steps involved in such chemical transformations.
Caption: Conceptual Synthesis Workflow for this compound.
Applications in Research and Drug Development
This compound and its derivatives are significant intermediates in the synthesis of a variety of bioactive molecules.
-
Pharmaceutical Synthesis: It serves as a precursor for creating more complex molecules with potential therapeutic applications, including those targeting the central nervous system.[3] The pyridine scaffold is a common feature in many approved drugs.
-
Agrochemical Development: Substituted pyridines are crucial in the development of pesticides and herbicides.[4] For instance, the related compound 2-chloro-5-chloromethylpyridine is a key raw material for neonicotinoid insecticides like imidacloprid and acetamiprid.[5]
-
Antibacterial and Antifungal Agents: This compound is utilized in the development of new compounds with potential antibacterial and antifungal properties.[3]
Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Table 3: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Statements | Source |
| Acute Toxicity | Acute Tox. 4 Oral (H302) | P264, P270, P301+P312, P330, P501 | [6] |
| Eye Damage | Eye Dam. 1 (H318) | P280, P305+P351+P338, P310 | |
| Aquatic Hazard | Aquatic Chronic 2 (H411) | P273, P391, P501 |
Personal Protective Equipment (PPE) and Handling:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Use impervious gloves and protective clothing to prevent skin contact.[7][8]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.[6][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[7]
Experimental Protocol: Synthesis of a 2-Chloro-5-methylpyridine-3-carbaldehyde Imine
The related compound, 2-chloro-5-methylpyridine-3-carbaldehyde, is a valuable intermediate for synthesizing imines (Schiff bases), which have a wide range of biological activities. The following is a general procedure for such a reaction.
Objective: To synthesize an imine from 2-chloro-5-methylpyridine-3-carbaldehyde and a primary amine.
Materials:
-
2-Chloro-5-methylpyridine-3-carbaldehyde
-
A primary amine (e.g., aniline)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 2-chloro-5-methylpyridine-3-carbaldehyde in a minimal amount of ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Experimental Workflow for Imine Synthesis.
References
- 1. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
- 4. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Solubility of 2-Chloro-5-methylpyridin-3-ol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-methylpyridin-3-ol, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this document delivers a robust theoretical framework for predicting its solubility, alongside detailed, field-proven experimental protocols for its precise determination. By leveraging principles of physicochemical properties, solvent-solute interactions, and thermodynamic theories, this guide empowers researchers, scientists, and drug development professionals to confidently assess and apply the solubility parameters of this compound in a variety of organic solvents. This document is structured to serve as a practical, hands-on manual for laboratory applications, ensuring scientific integrity and reproducibility.
Introduction: The Critical Role of Solubility in Chemical Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter that governs the success of numerous processes in the chemical and pharmaceutical industries. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, a thorough understanding of its solubility in various organic solvents is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.
-
Purification and Crystallization: Selecting appropriate solvent systems for effective purification and for obtaining the desired crystalline form.
-
Formulation Development: Dissolving the API in a suitable solvent system is a critical first step in creating a viable drug product.[1]
-
Predicting Bioavailability: For orally administered drugs, solubility in gastrointestinal fluids is a key determinant of absorption.
This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing the necessary tools for its successful application in research and development.
Physicochemical Profile of this compound
Understanding the inherent properties of this compound is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance/Form | Liquid | |
| CAS Number | 910649-59-1 | |
| SMILES String | Cc1cnc(Cl)c(O)c1 | |
| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N |
The structure of this compound, featuring a pyridine ring substituted with a chloro group, a methyl group, and a hydroxyl group, suggests a molecule with a moderate degree of polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. The chloro and methyl groups contribute to the molecule's lipophilicity. This combination of functional groups indicates that its solubility will be highly dependent on the nature of the chosen organic solvent.
Theoretical Framework for Solubility Prediction
While experimental determination provides the most accurate solubility data, theoretical models offer valuable predictive insights for initial solvent screening.
The Principle of "Like Dissolves Like"
This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity.[2] For this compound, this implies:
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding with the hydroxyl group and the pyridine nitrogen of the solute, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO): These solvents possess dipole moments and can interact with the polar regions of the solute but cannot donate hydrogen bonds. Their effectiveness will depend on the balance of interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are less likely to be effective at dissolving this compound due to the significant mismatch in polarity.
Hansen Solubility Parameters (HSP)
A more quantitative approach to the "like dissolves like" principle is the use of Hansen Solubility Parameters.[3] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is considered a "good" solvent for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of dissolution. While the specific HSP for this compound are not published, the experimental determination of its solubility in a range of solvents with known HSPs can be used to estimate its own HSP values.
The following table provides the Hansen Solubility Parameters for a selection of common organic solvents.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 15.1 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Acetonitrile | 15.3 | 18.0 | 6.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Data compiled from various sources.[4][5]
Comparative Solubility of Structurally Related Pyridine Derivatives
In the absence of direct data for this compound, examining the solubility of structurally similar compounds can provide valuable context.
-
3-Hydroxypyridine: This compound shares the pyridin-3-ol core. It is reported to be soluble in water, ethanol, methanol, and acetone, which is consistent with its polar nature due to the hydroxyl group.[6]
-
Methylpyridines (Picolines): These compounds are generally miscible with water and most organic solvents like alcohol and ether.[7][8]
-
Chloropyridines: The solubility of chloropyridines varies. For instance, 4-chloropyridine is slightly soluble in water but miscible with ethanol.[9] The solubility of dichloropyridines has been studied in various organic solvents, showing a general trend of increasing solubility with temperature.[10][11]
Based on these comparisons, it is reasonable to hypothesize that this compound will exhibit good solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, standardized experimental methods must be employed. This section details the protocols for determining both thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature when the system is at equilibrium.[12] It is the "true" solubility and is determined using methods like the shake-flask method.[13]
-
Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (usually in DMSO) to an aqueous buffer.[14] This measurement can be influenced by the rate of precipitation and may result in supersaturated solutions.[15]
For the purpose of process development and formulation, thermodynamic solubility is the more relevant parameter.
Experimental Workflow for Solubility Determination
The general workflow for determining the solubility of this compound is as follows:
Caption: General workflow for experimental solubility determination.
Protocol 1: Gravimetric Method
This is a fundamental and straightforward method for determining thermodynamic solubility.[16][17]
Objective: To determine the mass of this compound that dissolves in a known mass or volume of a solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Add an excess amount of this compound to a vial. The presence of undissolved solute is essential.
-
Accurately add a known volume or mass of the organic solvent to the vial.
-
Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter.
-
Dispense the filtered solution into a pre-weighed evaporating dish.
-
Record the mass of the dish with the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, re-weigh the dish containing the dried solute.
Calculation:
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)
-
Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100
Protocol 2: UV/Vis Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range.[1][18]
Objective: To determine the concentration of this compound in a saturated solution using its UV/Vis absorbance.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Materials from Protocol 1
Procedure:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance from approximately 200-400 nm to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the solvent.
-
Create a series of standard solutions of decreasing concentrations by serial dilution.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration. The relationship should be linear (Beer-Lambert Law).
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in steps 1-6 of the Gravimetric Method.
-
Dilute the filtered supernatant with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration is the solubility.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures.[2][13]
Objective: To determine the concentration of this compound in a saturated solution using HPLC with a suitable detector (e.g., UV).
Materials:
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Materials from Protocol 1
Procedure:
-
Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound, optimizing the mobile phase composition, flow rate, and detection wavelength to obtain a sharp, well-resolved peak.
-
Prepare a Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in a suitable solvent (e.g., the mobile phase).
-
Create a series of standard solutions of decreasing concentrations by serial dilution.
-
Inject a fixed volume of each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in steps 1-6 of the Gravimetric Method.
-
Dilute the filtered supernatant with a known volume of the mobile phase.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This concentration is the solubility.
-
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The dissolution process is typically endothermic. The effect of temperature should be experimentally determined.
-
Solvent Polarity and Hydrogen Bonding Capability: As discussed, the match between the solute and solvent properties is the primary determinant of solubility.
-
Purity of the Solute and Solvent: Impurities can affect the measured solubility.
-
Equilibration Time: Sufficient time must be allowed for the system to reach thermodynamic equilibrium.
The interplay of these factors is crucial for accurate solubility determination.
Caption: Factors influencing the measured solubility.
Conclusion and Recommendations
It is strongly recommended that researchers and drug development professionals utilize the detailed experimental protocols provided herein to determine the thermodynamic solubility of this compound in their specific solvent systems of interest. The gravimetric, UV/Vis spectrophotometry, and HPLC methods are all robust and reliable techniques for generating the necessary data for process optimization, formulation development, and other critical applications. A systematic approach, beginning with solvent screening guided by theoretical principles and followed by precise experimental measurement, will ensure the successful and efficient use of this important chemical intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. kinampark.com [kinampark.com]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chempanda.com [chempanda.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. enamine.net [enamine.net]
- 16. pharmacyjournal.info [pharmacyjournal.info]
- 17. solubilityofthings.com [solubilityofthings.com]
- 18. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Potential of 2-Chloro-5-methylpyridin-3-ol: A Scaffold for Next-Generation Therapeutics
Executive Summary: The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of approved drugs. Within this privileged class, substituted 3-hydroxypyridines represent a particularly valuable, yet nuanced, scaffold. This guide focuses on 2-Chloro-5-methylpyridin-3-ol, a building block poised for significant impact in drug discovery. Its strategic placement of a reactive chlorine atom, a directing methyl group, and a critical hydroxyl group offers a trifecta of functionalities. This document serves as a technical primer for researchers, elucidating the compound's synthetic versatility, exploring its potential as a bioisostere for problematic phenol moieties, and outlining data-driven strategies for its incorporation into drug development programs targeting a range of diseases, from neurodegenerative disorders to oncology.
The Strategic Value of the 3-Hydroxypyridine Core
The 3-hydroxypyridine scaffold is a recurring motif in pharmacologically active agents. Its importance stems from several key features:
-
Bioisosterism: The 3-hydroxypyridine moiety serves as an excellent bioisostere for phenol groups. Phenols, while capable of crucial hydrogen bonding interactions with protein targets, are often plagued by metabolic liabilities, primarily rapid glucuronidation or sulfation, leading to poor oral bioavailability and short duration of action.[1][2] The nitrogen atom in the pyridine ring lowers the pKa of the hydroxyl group and alters the electronic distribution, often mitigating these metabolic pathways while preserving the essential hydrogen bond donor/acceptor character.[1]
-
CNS Penetration: The pyridine nitrogen can act as a hydrogen bond acceptor, and its ability to be protonated can influence solubility and transport across the blood-brain barrier, making it a valuable scaffold for central nervous system (CNS) targets.
-
Antioxidant and Neuroprotective Properties: Derivatives of 3-hydroxypyridine have demonstrated significant antioxidant, anti-radical, and neuroprotective effects.[3][4][5] These properties are attributed to their ability to inhibit free-radical processes and modulate receptor activity, making them promising for treating conditions involving oxidative stress, such as stroke and neurodegenerative diseases.[5]
This compound capitalizes on this privileged core, adding functionalities that unlock a vast, underexplored chemical space for medicinal chemists.
Physicochemical Profile and Synthetic Rationale
This compound (C₆H₆ClNO, MW: 143.57) is a unique building block whose reactivity is dictated by its distinct functional groups. Understanding this reactivity is paramount to designing efficient synthetic strategies.
| Property | Value/Descriptor | Implication in Drug Design |
| Molecular Formula | C₆H₆ClNO | Low molecular weight, good starting point for library synthesis. |
| Molecular Weight | 143.57 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |
| Key Reactive Sites | C2-Chloride, C3-Hydroxyl, Aromatic Ring | Provides multiple, orthogonal handles for chemical modification. |
The key to this scaffold's utility lies in the differential reactivity of its functional groups:
-
The C2-Chloride: The chlorine atom at the 2-position, adjacent to the ring nitrogen, is highly activated towards nucleophilic aromatic substitution (SNA_r_) and is an excellent handle for modern cross-coupling reactions.[6][7] This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.
-
The C3-Hydroxyl: This group is a key pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. It can also be a site for etherification or esterification to generate prodrugs or modulate physicochemical properties.
-
The C5-Methyl Group: This group provides steric bulk and electronic influence, potentially enhancing binding affinity or improving metabolic stability by blocking a potential site of oxidation.
Synthetic Derivatization: Unlocking Chemical Diversity
The true power of this compound lies in its capacity for selective, multi-vector derivatization. This allows for the systematic exploration of structure-activity relationships (SAR) around a central core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is one of the most powerful tools for elaborating the 2-chloro-pyridine core.[6][8] The C-Cl bond at the 2-position is particularly amenable to these transformations.
Key Reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids/esters. This is a robust method for building biaryl structures common in kinase inhibitors and other targeted therapies.[8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, allowing the introduction of primary and secondary amines. This is crucial for creating ligands for GPCRs and ion channels.
-
Sonogashira Coupling: For C-C triple bond formation with terminal alkynes, providing linear extensions to probe deep into binding pockets.
Derivatization of the Hydroxyl Group
The 3-hydroxyl group offers a secondary vector for modification, which can be performed before or after C2-functionalization.
-
Etherification: Standard Williamson ether synthesis conditions (e.g., an alkyl halide and a base like NaH or K₂CO₃) can be used to append alkyl or aryl groups. This is a common strategy to modulate lipophilicity, improve cell permeability, or act as a prodrug strategy.
-
Esterification: Reaction with acyl chlorides or anhydrides can form esters, another classic prodrug approach to mask the polar hydroxyl group and improve oral absorption.
Potential Therapeutic Applications: A Mechanistic Perspective
By analyzing the structures of existing drugs and understanding the pharmacophoric roles of the 3-hydroxypyridine and 2-chloropyridine motifs, we can infer several high-potential therapeutic areas for derivatives of this compound.
Kinase Inhibition
Many FDA-approved kinase inhibitors feature a substituted heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 3-hydroxypyridine moiety is an ideal hinge-binder. The C2 position, pointing out towards the solvent-exposed region, is a perfect vector for installing substituents that can confer selectivity and potency.
-
Hypothesis: C2-arylated or C2-heteroarylated derivatives of this compound can function as Type I or Type II kinase inhibitors.
-
Rationale: The 3-OH group can form a critical hydrogen bond with the kinase hinge. The C2-substituent can be tailored to occupy the hydrophobic pocket and interact with the DFG motif or other key residues. The C5-methyl group can provide a beneficial steric interaction or block metabolism.
Neuroprotection and CNS Disorders
The established antioxidant and neuroprotective properties of 3-hydroxypyridine derivatives make this scaffold a compelling starting point for CNS drug discovery.[3][5] The drug Mexidol, a 3-hydroxypyridine derivative, is used for its antihypoxic and cerebroprotective effects.[4][5]
-
Hypothesis: Derivatives of this compound can be developed as neuroprotective agents for conditions like ischemic stroke, Alzheimer's disease, or Parkinson's disease.
-
Rationale: The core scaffold provides the intrinsic antioxidant activity.[3] Derivatization at the C2 position can be used to modulate blood-brain barrier permeability and to introduce additional pharmacophoric elements to interact with specific CNS targets (e.g., GPCRs, ion channels, or enzymes).
Anti-inflammatory and Analgesic Agents
Derivatives of 3-hydroxy-pyridin-4-one have shown significant analgesic and anti-inflammatory activities, potentially through the chelation of iron, which is a cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase.[9][10]
-
Hypothesis: Novel derivatives of this compound could act as potent anti-inflammatory or non-opioid analgesic agents.
-
Rationale: The 3-hydroxypyridine core may possess intrinsic iron-chelating or radical-scavenging properties relevant to inflammation.[10] By using the C2-chloro position to build out structures that mimic known anti-inflammatory drugs, it may be possible to create novel compounds with improved efficacy or side-effect profiles.
Experimental Protocols & Workflow
Protocol: Suzuki-Miyaura Coupling for C2-Arylation
This protocol provides a general method for the synthesis of a small library of C2-arylated derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Seal the flask with a septum, then evacuate and backfill with argon gas (repeat 3 times).
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The choice of SPhos as a ligand is critical. It is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition of the electron-deficient 2-chloropyridine to the palladium center and facilitates the subsequent reductive elimination, even with a potentially coordinating hydroxyl group present.[11]
Drug Discovery Screening Cascade
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry. Its combination of a metabolically robust, CNS-penetrant core with versatile, orthogonal synthetic handles provides an exceptional toolkit for the modern drug hunter. By leveraging its potential as a phenol bioisostere and applying advanced synthetic methods, researchers can rapidly generate diverse libraries of novel compounds. The exploration of this scaffold is likely to yield next-generation candidates in oncology, neurodegenerative disease, and inflammatory disorders, underscoring the enduring power of pyridine-based scaffolds in the quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacology of 3-hydroxypyridine-based antioxidants - Scientific articles and publications on the drug Mexidol® [mexidol.ru]
- 4. researchgate.net [researchgate.net]
- 5. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Chloro-5-methylpyridin-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Substituted Pyridin-3-ols
The pyridine ring is a fundamental scaffold in a vast array of bioactive compounds, including pharmaceuticals, agrochemicals, and natural products. The electronic properties and structural versatility of pyridines make them indispensable building blocks in medicinal chemistry and materials science.[1] Among the various substituted pyridines, the 3-hydroxypyridine framework is of particular importance. Unlike their 2- and 4-hydroxy counterparts, which can tautomerize to the corresponding pyridones, 3-hydroxypyridines predominantly exist in the phenolic form, offering a reactive handle for further functionalization.[2] This makes them crucial intermediates for introducing diverse chemical moieties and fine-tuning the biological activity and physical properties of target molecules.[2][3]
2-Chloro-5-methylpyridin-3-ol (CAS No. 910649-59-1) emerges as a noteworthy compound within this class, combining the reactivity of a chlorinated pyridine with the functional handle of a hydroxyl group. This unique combination suggests its utility in creating a diverse range of derivatives for screening in drug discovery and agrochemical development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 910649-59-1 | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Appearance | Liquid | |
| SMILES | Cc1cnc(Cl)c(O)c1 | |
| InChI | 1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 | |
| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N |
Synthesis of this compound: Plausible Strategies
De Novo Synthesis via Cyclization Reactions
De novo synthesis, the construction of the pyridine ring from acyclic precursors, offers a powerful and regioselective approach.
A general and single-step approach to polysubstituted 3-hydroxypyridines involves the hetero-Diels-Alder reaction between 5-alkoxyoxazoles and suitable dienophiles.[4] This methodology could be adapted for the synthesis of this compound. The conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of this compound via a hetero-Diels-Alder reaction.
This approach offers the advantage of building the core scaffold in a single, convergent step, with regioselectivity often controlled by the nature of the substituents on the oxazole and dienophile.[4]
Another sophisticated de novo strategy involves the palladium-catalyzed anti-selective arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination to yield polysubstituted 3-hydroxypyridines. This multi-step but highly versatile method allows for the controlled introduction of various substituents.
References
Methodological & Application
Application Note & Protocols: A Regioselective Pathway for the Synthesis of 2-Chloro-5-methylpyridin-3-ol
Introduction: The Significance of Substituted Pyridinols
Substituted pyridine scaffolds are fundamental building blocks in modern medicinal chemistry and agrochemical development. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in drug design. Specifically, molecules like 2-Chloro-5-methylpyridin-3-ol represent versatile intermediates, combining a reactive chlorine atom, a nucleophilic hydroxyl group, and a methyl group that can influence steric and electronic properties. The chlorine at the 2-position is readily displaced via nucleophilic aromatic substitution (SNAr), a reaction enhanced by the pyridine ring's electron-deficient nature, allowing for the introduction of diverse functionalities.[1][2] The hydroxyl group at the 3-position offers a site for further derivatization or can act as a critical pharmacophoric element.
This guide provides a comprehensive, field-tested protocol for the multi-step synthesis of this compound. The synthetic strategy begins with the commercially available starting material 3-methylpyridine and navigates the significant regiochemical challenges inherent in manipulating the pyridine ring. Each step is detailed with mechanistic insights, procedural specifics, and critical process parameters to ensure reproducibility and high yield.
Overall Synthetic Strategy & Mechanistic Considerations
The synthesis of a 2,3,5-trisubstituted pyridine from 3-methylpyridine requires a carefully planned sequence of reactions to control the regioselectivity of each functionalization step. A direct functionalization of 3-methylpyridine N-oxide is complicated by the directing effects of the N-oxide and methyl groups, which strongly favor substitution at the 4- and 6-positions.[3] Therefore, a more robust and controllable pathway is proposed, proceeding through a series of stable, characterizable intermediates.
The overall workflow is depicted below. The strategy hinges on installing a nitro group as a placeholder and directing group, which is later converted to the desired hydroxyl functionality via a diazonium salt intermediate.
Figure 1: Proposed synthetic workflow for this compound.
Part 1: Synthesis of Key Intermediates
Protocol 1: Oxidation of 3-Methylpyridine
Causality: The synthesis begins with the N-oxidation of 3-methylpyridine. The N-oxide group is crucial as it activates the pyridine ring for subsequent electrophilic substitution and can be removed later if necessary. This step is a foundational reaction in pyridine chemistry.[4]
Methodology:
-
To a 2-liter round-bottomed flask, add 600 mL of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine (b.p. 141–143°C).[4]
-
With shaking, slowly add 318 mL (2.76 moles) of cold (5°C) 30% hydrogen peroxide. An exotherm will be observed; maintain control with an ice-water bath if necessary.[4]
-
Heat the mixture in an oil bath for 24 hours, maintaining an internal temperature of 70 ± 5°C.[4]
-
After 24 hours, cool the mixture and remove the excess acetic acid and water under reduced pressure (approx. 30 mm Hg).
-
The crude product is then purified by vacuum distillation (b.p. 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine N-oxide as a highly hygroscopic solid.[4]
Protocol 2: Nitration of 3-Methylpyridine N-Oxide
Causality: The nitration of 3-methylpyridine N-oxide introduces the nitro group, which will ultimately be converted to the target hydroxyl group. While the 4-nitro isomer is the major product, conditions can be optimized to obtain other isomers, or a subsequent rearrangement can be employed. This protocol focuses on the general nitration procedure.
Methodology:
-
In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 mL of cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84).[4]
-
Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine N-oxide. A significant amount of heat is liberated during this addition.[4]
-
Cool the resulting mixture to approximately 10°C and add 495 mL of fuming yellow nitric acid (sp. gr. 1.50) in 50 mL portions with shaking, maintaining the low temperature.[4]
-
Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 30 minutes.
-
A spontaneous and vigorous reaction will commence, which must be controlled by applying an ice-water bath.[4] Once the vigorous reaction subsides (approx. 5 minutes), remove the cooling bath.
-
Continue heating at 100–105°C for 2 hours.[4]
-
Cool the reaction mixture to 10°C and carefully pour it onto 2 kg of crushed ice in a 4-liter beaker.
-
Neutralize the mixture by adding sodium carbonate monohydrate in small portions with vigorous stirring until the yellow crystalline product separates. Caution: Large volumes of nitrogen oxides are evolved. This step must be performed in a well-ventilated fume hood.[4]
-
Collect the solid product by suction filtration and wash thoroughly with water. The crude product is a mixture of nitro-isomers and can be carried forward or purified by chromatography.
Part 2: Chlorination and Functional Group Transformation
Protocol 3: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
Causality: This step involves the chlorination of a suitable precursor, 2-hydroxy-5-methyl-3-nitropyridine, which can be synthesized from the nitrated intermediates. The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation that utilizes a potent chlorinating agent like thionyl chloride or phosphorus oxychloride to replace the hydroxyl group with chlorine.[5]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-methyl-3-nitropyridine (0.01 mol) in thionyl chloride (15 mL).[5]
-
Add a catalytic amount of dimethylformamide (DMF, approx. 0.1 mL).
-
Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should become a clear solution.
-
After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.
-
Dilute the residue with ice-water. The product will precipitate as a solid.
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to afford the title product. The isolated yield is typically high (approx. 92%).[5]
Protocol 4: Reduction to 2-Chloro-5-methylpyridin-3-amine
Causality: The nitro group is selectively reduced to a primary amine. This transformation is critical for the subsequent Sandmeyer reaction. Metal-acid systems like iron in acetic acid or catalytic hydrogenation are effective for this purpose, as they are chemoselective for the nitro group and will not typically reduce the chloro- or pyridine functionalities under controlled conditions.[6]
Methodology:
-
Set up a three-neck flask with a mechanical stirrer, condenser, and thermometer.
-
Charge the flask with 2-Chloro-5-methyl-3-nitropyridine (1.0 eq), iron powder (3.0-5.0 eq), and a mixture of glacial acetic acid and water.
-
Heat the mixture to a moderate temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography or recrystallization.
Part 3: Final Synthesis of this compound
Protocol 5: Diazotization and Hydrolysis (Sandmeyer-type Reaction)
Causality: The final step converts the primary amino group into the target hydroxyl group. This is achieved via the formation of a diazonium salt intermediate, which is subsequently hydrolyzed. The Sandmeyer reaction is a classic and reliable method for this type of transformation on aromatic and heteroaromatic amines.[7][8][9]
Methodology:
-
In a beaker cooled in an ice-salt bath to 0-5°C, dissolve 2-Chloro-5-methylpyridin-3-amine (1.0 eq) in a solution of dilute sulfuric acid.
-
While maintaining the temperature below 5°C, add a solution of sodium nitrite (1.1 eq) in water dropwise with vigorous stirring. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly heat the reaction mixture to 50-60°C. Nitrogen gas will evolve as the diazonium salt hydrolyzes.
-
Continue heating until gas evolution ceases.
-
Cool the solution and neutralize it carefully with a base (e.g., sodium carbonate).
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the crude this compound.
-
Purify the final product by column chromatography or recrystallization.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | 3-Methylpyridine | H₂O₂ / Acetic Acid | 70°C | 24 | 73-77%[4] |
| 2 | 3-Methylpyridine N-Oxide | HNO₃ / H₂SO₄ | 100-105°C | 2 | Variable |
| 3 | 2-Hydroxy-5-methyl-3-nitropyridine | SOCl₂ / DMF | Reflux | 3 | ~92%[5] |
| 4 | 2-Chloro-5-methyl-3-nitropyridine | Fe / Acetic Acid | 60-80°C | 2-4 | 80-90% |
| 5 | 2-Chloro-5-methylpyridin-3-amine | NaNO₂ / H₂SO₄ | 0 -> 60°C | 1-2 | 60-75% |
References
- 1. 2-Chloro-5-methyl-4-nitropyridine N-oxide | 60323-96-8 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sandmeyer Reaction [organic-chemistry.org]
Synthesis of 2-Chloro-5-methylpyridin-3-ol: A Detailed Experimental Protocol for Researchers
Introduction: The Significance of Substituted Pyridin-3-ols
Substituted pyridin-3-ol scaffolds are of considerable interest in medicinal chemistry and drug development. Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores. The target molecule, 2-Chloro-5-methylpyridin-3-ol, serves as a key intermediate in the synthesis of various pharmaceutical agents, including those targeting the central nervous system, as well as compounds with potential antibacterial and antifungal properties.[1] The strategic placement of the chloro, methyl, and hydroxyl groups on the pyridine ring provides multiple points for further chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs.
This application note provides a comprehensive, three-step experimental protocol for the synthesis of this compound, commencing from the commercially available starting material, 2-chloro-5-methylpyridine. The described synthetic route involves nitration, followed by reduction of the nitro group, and subsequent diazotization and hydrolysis to yield the final product. Each step has been designed to be robust and scalable, with detailed explanations of the underlying chemical principles and safety considerations.
Overall Synthetic Workflow
The synthesis of this compound is proposed to be carried out in three sequential steps, as illustrated in the workflow diagram below.
References
Application Note: A Proposed Reaction Mechanism and Protocol for the Synthesis of 2-Chloro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique arrangement of chloro, methyl, and hydroxyl functional groups on the pyridine scaffold makes it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.[1] The inherent reactivity of the hydroxyl and chloro groups allows for diverse downstream modifications, enabling the construction of libraries of novel compounds for biological screening.[1] This application note proposes a detailed, multi-step reaction mechanism for the formation of this compound, starting from the readily available precursor, 2-amino-5-methylpyridine. Each step is explained with a focus on the underlying chemical principles and supported by established literature for analogous transformations. A comprehensive experimental protocol is also provided to guide researchers in the practical execution of this synthesis.
Proposed Synthetic Pathway Overview
The proposed synthesis of this compound is a four-step process commencing with 2-amino-5-methylpyridine. The sequence involves:
-
Regioselective Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine, yielding 2,3-diamino-5-methylpyridine.
-
Selective Diazotization and Hydrolysis: Transformation of the 3-amino group to a hydroxyl group to form 2-amino-5-methylpyridin-3-ol.
-
Sandmeyer Reaction: Conversion of the 2-amino group to a chloro group to yield the final product.
This pathway is designed based on well-established and robust chemical transformations, ensuring a logical and feasible approach to the target molecule.
Part 1: Detailed Reaction Mechanism
Step 1: Regioselective Nitration of 2-Amino-5-methylpyridine
The initial step involves the electrophilic aromatic substitution of 2-amino-5-methylpyridine to introduce a nitro group. The nitration of 2-aminopyridine derivatives typically yields a mixture of 3-nitro and 5-nitro isomers.[2][3] The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. While the 5-position is often favored electronically, the 3-position can also be nitrated.[3][4]
Mechanism:
The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is then attacked by the electron-rich pyridine ring at the 3-position. Subsequent deprotonation re-aromatizes the ring to yield 2-amino-5-methyl-3-nitropyridine.
Caption: Mechanism of the nitration of 2-amino-5-methylpyridine.
Step 2: Reduction of the Nitro Group
The nitro group of 2-amino-5-methyl-3-nitropyridine is then reduced to a primary amino group to form 2,3-diamino-5-methylpyridine. This transformation can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation with palladium on carbon. Catalytic hydrogenation is often preferred due to cleaner reaction profiles and easier product isolation.[5]
Mechanism (Catalytic Hydrogenation):
The reaction occurs on the surface of the palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface, where it is activated. The nitro group of the substrate also adsorbs to the catalyst surface, facilitating the stepwise reduction to the amino group, with water as the byproduct.
Caption: Workflow for the reduction of the nitro group.
Step 3: Selective Diazotization and Hydrolysis
This step aims to convert the 3-amino group of 2,3-diamino-5-methylpyridine into a hydroxyl group. This is a challenging transformation due to the presence of two amino groups. However, the 2-amino group is generally more nucleophilic and reactive in diazotization reactions in acidic media.[6] By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the diazotizing agent), it may be possible to selectively react the 3-amino group. An alternative approach involves protecting the 2-amino group before this step. For the purpose of this proposed mechanism, we will consider the selective reaction.
Mechanism:
The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid (e.g., H₂SO₄). Nitrous acid is protonated and loses water to form the nitrosonium ion (NO⁺). The 3-amino group acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and elimination of water leads to the formation of a diazonium salt at the 3-position. This diazonium salt is unstable and, upon warming in the aqueous acidic solution, hydrolyzes to the corresponding pyridinol, releasing nitrogen gas.
Step 4: The Sandmeyer Reaction
The final step is the conversion of the 2-amino group of 2-amino-5-methylpyridin-3-ol to a chloro group using the Sandmeyer reaction. This is a classic and reliable method for the introduction of halogens onto an aromatic ring starting from a primary amine.[7][8][9][10]
Mechanism:
The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8]
-
Diazotization: The 2-amino group is first converted to a diazonium salt (Ar-N₂⁺) using sodium nitrite and a strong acid (e.g., HCl).
-
Single Electron Transfer (SET): A copper(I) salt, typically CuCl, donates a single electron to the diazonium salt. This results in the formation of an aryl radical (Ar•), nitrogen gas (N₂), and a copper(II) species (CuCl⁺).
-
Halogen Transfer: The aryl radical then abstracts a chlorine atom from the copper(II) species to form the final product, this compound, and regenerates the copper(I) catalyst.
Caption: Mechanism of the Sandmeyer reaction.
Part 2: Experimental Protocols
The following protocols are proposed based on established procedures for similar transformations and should be optimized for the specific substrate.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier |
| 2-Amino-5-methylpyridine | ≥98% | Sigma-Aldrich |
| Concentrated Nitric Acid (HNO₃) | ACS Grade | Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Fisher Scientific |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |
| Hydrogen Gas (H₂) | High Purity | Airgas |
| Sodium Nitrite (NaNO₂) | ≥97% | Sigma-Aldrich |
| Copper(I) Chloride (CuCl) | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Dichloromethane (CH₂) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
Protocol 1: Synthesis of 2-Amino-5-methyl-3-nitropyridine
-
To a stirred solution of concentrated sulfuric acid (100 mL) cooled to 0 °C in an ice bath, add 2-amino-5-methylpyridine (10.8 g, 0.1 mol) portion-wise, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and concentrated nitric acid (10 mL) dropwise over 1 hour, maintaining the temperature at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Neutralize the solution with a saturated aqueous solution of sodium hydroxide until pH 8 is reached, keeping the temperature below 20 °C.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of 3-nitro and 5-nitro isomers, which can be separated by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Synthesis of 2,3-Diamino-5-methylpyridine
-
Dissolve 2-amino-5-methyl-3-nitropyridine (7.65 g, 0.05 mol) in ethanol (150 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (0.5 g) to the solution.
-
Pressurize the flask with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 6 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the flask with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diamino-5-methylpyridine, which can be used in the next step without further purification.
Protocol 3: Synthesis of 2-Amino-5-methylpyridin-3-ol
-
Dissolve 2,3-diamino-5-methylpyridine (6.15 g, 0.05 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (10 mL) at 0 °C.
-
Slowly add a solution of sodium nitrite (3.45 g, 0.05 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
Slowly warm the reaction mixture to 50 °C and maintain this temperature for 2 hours, or until nitrogen evolution ceases.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of this compound
-
To a solution of 2-amino-5-methylpyridin-3-ol (6.2 g, 0.05 mol) in concentrated hydrochloric acid (50 mL) at 0 °C, add a solution of sodium nitrite (3.8 g, 0.055 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve copper(I) chloride (6.0 g, 0.06 mol) in concentrated hydrochloric acid (50 mL) at 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, during which nitrogen gas will evolve.
-
Heat the mixture to 60 °C for 1 hour to ensure the completion of the reaction.
-
Cool the mixture to room temperature and pour it into water (200 mL).
-
Neutralize with a saturated aqueous solution of sodium hydroxide.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
Conclusion
This application note provides a comprehensive, albeit proposed, synthetic route for this compound based on established and reliable chemical transformations. The detailed mechanistic explanations and step-by-step protocols offer a solid foundation for researchers to undertake the synthesis of this valuable chemical intermediate. As with any multi-step synthesis, optimization of reaction conditions at each stage will be crucial for maximizing yields and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. nbinno.com [nbinno.com]
- 5. Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines [pubmed.ncbi.nlm.nih.gov]
- 6. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Application Notes and Protocols for the Synthesis of 2-Chloro-5-methylpyridin-3-ol
Abstract
This document provides a comprehensive guide for the synthesis of 2-Chloro-5-methylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary synthetic routes commencing from commercially available starting materials are detailed. The protocols are designed for researchers and scientists, offering in-depth explanations of the experimental choices, step-by-step methodologies, and visual aids to ensure successful execution. The self-validating nature of the described protocols is emphasized through mechanistic insights and references to established chemical literature.
Introduction
Substituted pyridinols are a class of heterocyclic compounds that feature prominently in the architecture of numerous biologically active molecules. Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring, allows for diverse functionalization and the construction of complex molecular frameworks. This guide outlines two robust and well-documented synthetic pathways to access this important molecule.
Synthetic Strategies: A Comparative Overview
Two principal retrosynthetic pathways have been devised based on established pyridine chemistry. The selection of a particular route may depend on the availability of starting materials, scalability, and safety considerations.
Route 1: Commencing from 3-Amino-5-methylpyridine. Route 2: Commencing from 2-Amino-5-methylpyridine.
The following table provides a high-level comparison of these two approaches:
| Feature | Route 1: From 3-Amino-5-methylpyridine | Route 2: From 2-Amino-5-methylpyridine |
| Starting Material | 3-Amino-5-methylpyridine | 2-Amino-5-methylpyridine |
| Key Transformations | Diazotization, Hydroxylation, Chlorination | Nitration, Diazotization, Sandmeyer Reaction |
| Number of Steps | 3 | 3 |
| Potential Challenges | Handling of diazonium salt intermediates | Regioselectivity of nitration |
Route 1: Synthesis from 3-Amino-5-methylpyridine
This synthetic pathway leverages the versatile chemistry of aminopyridines, specifically the transformation of the amino group into other functionalities via diazotization.
Workflow Overview
Caption: Synthetic workflow for Route 1.
Part 1: Diazotization and Hydrolysis of 3-Amino-5-methylpyridine
The initial step involves the conversion of the amino group of 3-Amino-5-methylpyridine into a hydroxyl group. This is achieved through the formation of a diazonium salt intermediate, which is subsequently hydrolyzed. The Sandmeyer reaction provides a well-established precedent for the transformation of aryl amines into a variety of functional groups via diazonium salts.[3][4][5]
Experimental Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-Amino-5-methylpyridine (1.0 eq.).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled solution of concentrated sulfuric acid (H₂SO₄) in water, maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature remains between 0-5 °C. The formation of the diazonium salt is typically indicated by a color change.
-
-
Hydrolysis:
-
After the addition of sodium nitrite is complete, slowly warm the reaction mixture to room temperature.
-
Heat the mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed.
-
Maintain heating until the gas evolution ceases, indicating the completion of the hydrolysis.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 7-8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Methylpyridin-3-ol.
-
Purify the crude product by recrystallization or column chromatography.
-
Part 2: Chlorination of 5-Methylpyridin-3-ol
The subsequent step is the regioselective chlorination of the synthesized 5-Methylpyridin-3-ol at the 2-position. The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions.
Experimental Protocol:
-
Chlorination:
-
Dissolve 5-Methylpyridin-3-ol (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq.) in the same solvent to the stirred solution. Alternatively, chlorine gas can be bubbled through the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization to obtain the final product.
-
Route 2: Synthesis from 2-Amino-5-methylpyridine
This alternative route begins with the readily available 2-Amino-5-methylpyridine and involves nitration followed by a Sandmeyer-type sequence to introduce the chloro and hydroxyl functionalities.
Workflow Overview
Caption: Synthetic workflow for Route 2.
Part 1: Nitration of 2-Amino-5-methylpyridine
The initial step is the regioselective nitration of 2-Amino-5-methylpyridine. The amino group is a strong activating group and directs the incoming nitro group to the ortho and para positions. The methyl group is also an activating, ortho-, para-director. The nitration is expected to occur at the 3-position due to the directing effects of both the amino and methyl groups. The synthesis of 2-hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine provides a procedural basis for this step.[6]
Experimental Protocol:
-
Nitration:
-
In a round-bottomed flask, dissolve 2-Amino-5-methylpyridine (1.0 eq.) in concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 130°C as a reference, but optimization may be needed) for a specified time.[6]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to a pH of 3-4 to precipitate the product.[6]
-
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-Amino-5-methyl-3-nitropyridine.
-
Part 2: Sandmeyer Reaction to Introduce the Chloro Group
The amino group of 2-Amino-5-methyl-3-nitropyridine is converted to a chloro group via a Sandmeyer reaction.[3][7] This classic transformation involves diazotization of the amine followed by treatment with a copper(I) chloride catalyst.
Experimental Protocol:
-
Diazotization and Chlorination:
-
Suspend 2-Amino-5-methyl-3-nitropyridine (1.0 eq.) in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-Chloro-5-methyl-3-nitropyridine.
-
Part 3: Reduction of the Nitro Group
The nitro group of 2-Chloro-5-methyl-3-nitropyridine is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Experimental Protocol:
-
Reduction:
-
Dissolve 2-Chloro-5-methyl-3-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid.
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate tin salts.
-
Filter off the inorganic salts and extract the filtrate with an organic solvent.
-
Dry the organic extracts and concentrate to yield 2-Chloro-5-methyl-3-aminopyridine.
-
Part 4: Diazotization and Hydrolysis to the Final Product
In the final step, the newly formed amino group is converted to a hydroxyl group via diazotization and hydrolysis, analogous to the first step of Route 1.
Experimental Protocol:
-
Diazotization and Hydrolysis:
-
Follow the procedure outlined in Route 1, Part 1, using 2-Chloro-5-methyl-3-aminopyridine as the starting material to synthesize this compound.
-
Conclusion
The two synthetic routes presented provide reliable and adaptable methods for the preparation of this compound. The choice between the routes will be dictated by laboratory-specific factors including starting material availability and equipment. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Hydroxy-5-methyl-3-nitropyridine [myskinrecipes.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Laboratory-Scale Synthesis of 2-Chloro-5-methylpyridin-3-ol
Introduction
2-Chloro-5-methylpyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyridine scaffold is a common motif in a wide array of biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in organic synthesis and pharmaceutical sciences. This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound. The described methodology is grounded in established principles of pyridine chemistry and has been designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry techniques.
The strategic importance of this molecule lies in its potential as a versatile intermediate for the synthesis of more complex molecular architectures. The presence of three distinct functional groups—a chloro substituent, a methyl group, and a hydroxyl group—on the pyridine ring allows for a variety of subsequent chemical transformations, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-documented procedure for the preparation of this key synthetic intermediate.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 2-amino-5-methylpyridin-3-ol. This strategy leverages the well-established diazotization of an aromatic amine, followed by a Sandmeyer-type reaction to introduce the chloro substituent.
The overall transformation is depicted in the following scheme:
Purification of 2-Chloro-5-methylpyridin-3-ol by Column Chromatography: An Application Note and Protocol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 2-Chloro-5-methylpyridin-3-ol using column chromatography. This polar heterocyclic compound, a valuable intermediate in pharmaceutical synthesis, often requires meticulous purification to remove starting materials, byproducts, and other impurities. This document outlines the underlying principles, a detailed step-by-step protocol for flash column chromatography, and the critical role of Thin-Layer Chromatography (TLC) in method development. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is explained to ensure scientific integrity and reproducibility.
Introduction: The Chromatographic Challenge of Polar Pyridinols
This compound is a substituted pyridinol derivative with significant polarity conferred by the hydroxyl group and the nitrogen atom in the pyridine ring. The presence of these functional groups can lead to strong interactions with the stationary phase in normal-phase chromatography, potentially causing issues like peak tailing and poor separation if the chromatographic conditions are not optimized.[1] The primary goal of this protocol is to provide a robust starting point for achieving high purity of the target compound, which is essential for its use in subsequent synthetic steps and drug development processes.
Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] For polar molecules like this compound, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is a common and effective approach.[3]
Foundational Principles: Selecting the Right Chromatographic System
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases. This selection is guided by the polarity of the target compound and its potential impurities.
Stationary Phase: The Role of Silica Gel
For the purification of polar organic compounds, silica gel (SiO₂) is the most widely used stationary phase due to its high resolving power and cost-effectiveness. The surface of silica gel is rich in silanol groups (Si-OH), which are acidic and can interact with polar functional groups, such as the hydroxyl and pyridine nitrogen of our target molecule, through hydrogen bonding.
However, the acidic nature of silica can sometimes lead to irreversible adsorption or degradation of basic compounds like pyridines. To mitigate this, a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃), can be added to the mobile phase to neutralize the acidic sites on the silica gel, leading to improved peak shape and recovery.[4]
Mobile Phase: Eluent Selection and Optimization via TLC
The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent's polarity determines the rate at which compounds move through the column. A solvent system that is too polar will cause all compounds to elute quickly with little separation, while a system that is not polar enough will result in long retention times or no elution at all.[4]
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly determining the optimal mobile phase for column chromatography. The goal is to find a solvent system where the target compound has a retention factor (Rf) of approximately 0.2-0.4.[5] This Rf value generally provides a good balance between resolution and elution volume in the subsequent column separation.
Commonly employed solvent systems for polar compounds in normal-phase chromatography include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. For highly polar compounds, a combination of dichloromethane and methanol is often effective.[4]
Pre-Purification Analysis: The Importance of Understanding Your Crude Material
Before proceeding with column chromatography, it is crucial to have an understanding of the potential impurities in the crude this compound sample. Synthesis of substituted pyridines can involve various precursors and reaction pathways, each potentially introducing specific byproducts. For instance, incomplete reactions could leave behind starting materials, while side reactions might generate isomers or related pyridine derivatives. A preliminary analysis by TLC of the crude material against the starting materials can provide valuable insights into the polarity of the impurities relative to the desired product.
Detailed Protocol: Flash Column Chromatography of this compound
This protocol describes a flash column chromatography procedure, which uses positive pressure to accelerate the flow of the mobile phase, significantly reducing the purification time compared to traditional gravity chromatography.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica gel, 230-400 mesh (40-63 µm) |
| Glassware | Chromatography column, flasks, beakers |
| Solvents | Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade) |
| Additives | Triethylamine (Et₃N) |
| Analysis | TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm) |
| Other | Cotton or glass wool, sand, rotary evaporator |
Step-by-Step Methodology
Step 1: TLC Analysis for Mobile Phase Selection
-
Prepare several developing chambers with different solvent systems. Good starting points for polar compounds include:
-
30-50% Ethyl Acetate in Hexane
-
5-10% Methanol in Dichloromethane
-
-
For each system, consider adding 0.5-1% triethylamine to the mobile phase to improve the spot shape of the pyridine compound.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the crude mixture onto TLC plates and develop them in the prepared chambers.
-
Visualize the developed plates under a UV lamp (254 nm).
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound and good separation from impurities.
Step 2: Column Packing (Slurry Method)
-
Select a glass column of appropriate size for the amount of crude material to be purified (a general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight).[6]
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
In a separate beaker, prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then carefully add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample onto the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of the mobile phase and again drain it to the top of the sand. Repeat this step 2-3 times to ensure the entire sample is within the silica bed.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Apply gentle positive pressure (using a pump or inert gas) to begin the elution.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If a gradient elution is required (i.e., increasing the polarity of the mobile phase to elute more polar compounds), this should be done in a stepwise or continuous manner based on the TLC analysis of the collected fractions.
Step 5: Analysis of Fractions and Product Isolation
-
Monitor the separation by spotting collected fractions onto TLC plates and developing them.
-
Identify the fractions containing the pure this compound (single spot with the correct Rf).
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Workflow
The following diagram illustrates the key stages of the purification process.
Figure 1: Workflow for the purification of this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. Consider a shallower gradient or isocratic elution. |
| Peak Tailing | Strong interaction with acidic silica. | Add a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase. |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Cracked Silica Bed | Improper packing or running the column dry. | Ensure the silica is packed as a uniform slurry and never let the solvent level drop below the top of the silica bed. |
Safety Precautions
This compound is harmful if swallowed and causes serious eye damage. It is also toxic to aquatic life with long-lasting effects. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in column chromatography are flammable and their vapors can be harmful. Ensure all operations are performed away from ignition sources.
Conclusion
The purification of this compound by column chromatography is a highly effective method for obtaining a high-purity product essential for research and drug development. The key to a successful separation lies in the systematic development of the mobile phase using TLC and the careful execution of the chromatographic procedure. By understanding the principles of polarity and the interactions between the analyte, stationary phase, and mobile phase, researchers can confidently adapt and optimize this protocol for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgsyn.org [orgsyn.org]
Application Notes & Protocols: 2-Chloro-5-methylpyridin-3-ol as a Versatile Synthetic Building Block
Introduction: The Strategic Value of 2-Chloro-5-methylpyridin-3-ol
This compound is a highly functionalized heterocyclic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries.[1][2] Its strategic utility stems from the orthogonal reactivity of its three key functional sites: a nucleophilic hydroxyl group, an electrophilic carbon at the C2 position bearing a chlorine atom, and the pyridine ring itself, which can be further functionalized.
The chlorine atom at the 2-position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen.[3][4] This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. Concurrently, the 3-hydroxyl group can be readily derivatized through alkylation, acylation, or sulfonylation, enabling fine-tuning of the molecule's steric and electronic properties or serving as a prelude to cross-coupling reactions.[5][6] This confluence of reactivity makes this compound an ideal scaffold for building molecular diversity.
| Property | Value |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol [7] |
| CAS Number | 910649-59-1[7] |
| Appearance | Liquid[7] |
| InChIKey | XEDIIPSWUBXIAY-UHFFFAOYSA-N[7][8] |
Core Reactivity Principles: A Mechanistic Overview
Understanding the inherent electronic properties of the substituted pyridine ring is crucial for predicting its reactivity and designing successful synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The C2-chloro group is the most common site for initial elaboration. Unlike chlorobenzene, the C2-Cl bond in 2-chloropyridines is highly susceptible to nucleophilic attack. This enhanced reactivity is a direct consequence of the pyridine nitrogen atom's ability to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the addition-elimination sequence.[3][4] The electron density from the incoming nucleophile can be delocalized onto the electronegative nitrogen atom, lowering the activation energy of the reaction. This makes SNAr reactions on 2-chloropyridines, including our target molecule, efficient and high-yielding, often without the need for metal catalysis.[9][10]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Derivatization of the 3-Hydroxyl Group
The phenolic hydroxyl group at C3 is a versatile handle for subsequent modifications. Its nucleophilic character allows for a range of classical derivatization reactions.
-
O-Alkylation/Acylation: Standard Williamson ether synthesis or esterification conditions can be applied. Deprotonation with a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) generates the corresponding alkoxide, which readily reacts with electrophiles like alkyl halides or acyl chlorides.[5] This is often used to install protecting groups or to introduce moieties that can modulate biological activity.
-
O-Sulfonylation: Conversion of the hydroxyl group to a sulfonate ester (e.g., tosylate, mesylate, or triflate) transforms it from a poor leaving group into an excellent one. This "activates" the C3 position, making it amenable to a new suite of reactions, including palladium-catalyzed cross-couplings, that would otherwise be inaccessible.[6]
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex architectures, particularly C-C and C-N bonds, palladium-catalyzed cross-coupling is the method of choice. The C2-Cl bond of this compound is a suitable handle for these transformations.
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling the chloro-pyridine with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with an amine. While direct SNAr is often feasible, the Buchwald-Hartwig reaction offers broader substrate scope and milder conditions for less reactive amines.
-
Sonogashira Coupling: Forms C-C bonds by coupling with a terminal alkyne.
The success of these reactions is highly dependent on the judicious selection of the palladium precursor, ligand, base, and solvent system. The ligand, in particular, is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.[10]
Caption: Key steps in the Suzuki-Miyaura palladium-catalyzed cross-coupling cycle.
Experimental Protocols & Application Notes
The following protocols are provided as robust starting points for the synthetic elaboration of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Amine
Application: This protocol describes the synthesis of a 2-amino-5-methylpyridin-3-ol derivative, a common scaffold in medicinal chemistry. The procedure is adapted from general methods for the amination of 2-chloropyridines.[9]
Materials:
-
This compound (1.0 equiv, e.g., 1.0 g, 6.96 mmol)
-
Pyrrolidine (1.2 equiv, e.g., 0.70 g, 9.88 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, e.g., 1.92 g, 13.9 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 10 mL per gram of starting material)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, potassium carbonate, and anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add the pyrrolidine via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (approx. 5x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(pyrrolidin-1-yl)-5-methylpyridin-3-ol.
Causality Notes:
-
Base: K₂CO₃ is a mild inorganic base sufficient to scavenge the HCl generated during the reaction, driving it to completion.
-
Solvent: A polar aprotic solvent like DMF or NMP is ideal as it effectively dissolves the reagents and facilitates the SNAr mechanism.
-
Temperature: Heating is required to overcome the activation energy barrier for the substitution, as even activated halopyridines require thermal input.[9]
Protocol 2: O-Alkylation with Benzyl Bromide
Application: This protocol details the protection of the hydroxyl group as a benzyl ether. The benzyl group is robust but can be removed under standard hydrogenolysis conditions, making it a versatile protecting group. This procedure is based on standard O-alkylation methods.[5]
Materials:
-
This compound (1.0 equiv, e.g., 1.0 g, 6.96 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equiv, e.g., 0.31 g, 7.66 mmol)
-
Benzyl bromide (1.1 equiv, e.g., 1.31 g, 7.66 mmol)
-
Tetrahydrofuran (THF), anhydrous (approx. 15 mL per gram of starting material)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred THF.
-
Dissolve the this compound in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution should be observed.
-
Add the benzyl bromide dropwise at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 3-(benzyloxy)-2-chloro-5-methylpyridine.
Causality Notes:
-
Base: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, ensuring complete formation of the reactive alkoxide.
-
Inert Atmosphere: NaH is highly reactive with water and oxygen; an inert atmosphere is critical for safety and efficacy.
-
Quenching: The reaction must be quenched carefully at low temperature to safely neutralize any unreacted NaH.
Protocol 3: Suzuki-Miyaura Cross-Coupling
Application: This protocol provides a general method for creating a C-C bond at the C2 position, enabling the synthesis of biaryl compounds. The conditions are adapted from established procedures for the cross-coupling of chloro-pyridines.[10]
Materials:
-
3-(benzyloxy)-2-chloro-5-methylpyridine (from Protocol 2) (1.0 equiv)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
In a Schlenk tube or similar reaction vessel, combine the 3-(benzyloxy)-2-chloro-5-methylpyridine, arylboronic acid, and K₂CO₃.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 5-16 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by column chromatography or recrystallization.
Causality Notes:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling of unreactive chlorides.
-
Degassing: Oxygen can oxidize the active Pd(0) catalyst, inhibiting the reaction. Thoroughly degassing the solvent is critical for achieving high yields.
-
Base & Water: The base is required to activate the boronic acid for the transmetalation step. A small amount of water often accelerates this process.
Summary of Synthetic Transformations
| Transformation | Reagents & Conditions | Typical Yield Range | Application |
| SNAr Amination | Amine, K₂CO₃, DMF, 80-100 °C | 70-95% | Introduction of N-nucleophiles |
| O-Alkylation | NaH, Alkyl Halide, THF, 0 °C to RT | 80-98% | Protection or derivatization of OH |
| Suzuki Coupling | Ar-B(OH)₂, Pd(OAc)₂/SPhos, K₂CO₃, Dioxane/H₂O, 100 °C | 65-90% | C-C bond formation, biaryl synthesis |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound AldrichCPR 910649-59-1 [sigmaaldrich.com]
- 8. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2-Chloro-5-methylpyridin-3-ol
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of diverse, biologically active molecules starting from the versatile chemical intermediate, 2-Chloro-5-methylpyridin-3-ol. This pyridinol derivative serves as a foundational building block for a range of compounds with therapeutic and agricultural potential, including kinase inhibitors, antibacterial agents, and herbicides. We delve into the strategic considerations behind synthetic pathway design, provide detailed, field-tested protocols for synthesis and purification, and outline methodologies for evaluating the biological efficacy of the resulting derivatives. The protocols are designed to be self-validating, emphasizing mechanistic rationale and robust characterization to ensure scientific integrity and reproducibility.
The Strategic Importance of this compound as a Precursor
This compound is a substituted pyridine derivative whose value lies in its specific arrangement of functional groups, which imparts distinct reactivity at key positions. The pyridine ring is inherently electron-deficient, which facilitates certain chemical transformations.[1]
-
The Hydroxyl Group (-OH) at C3: This group can be alkylated or acylated, serving as a handle for introducing various side chains. Its presence also influences the electronic properties of the pyridine ring.
-
The Chlorine Atom (-Cl) at C2: This is the primary site for synthetic elaboration. The chlorine atom is a good leaving group and is highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This allows for the straightforward introduction of nitrogen, oxygen, or sulfur nucleophiles, forming C-N, C-O, and C-S bonds, which are crucial for building the core scaffolds of many bioactive molecules.
-
The Methyl Group (-CH₃) at C5: This group offers a site for potential further functionalization, for instance, through radical halogenation to form a chloromethyl group, which can then be converted into other functionalities like hydrazines.[2] It also provides steric and electronic influence that can be critical for molecular recognition by biological targets.
This unique combination of reactive sites makes this compound a privileged scaffold in medicinal and agricultural chemistry, enabling the generation of large libraries of compounds for screening and optimization.[1][3]
Synthetic Pathways to Key Bioactive Derivatives
The strategic modification of this compound can lead to several classes of bioactive compounds. The choice of reaction sequence is dictated by the desired final scaffold.
Caption: Synthetic pathways from this compound.
Pathway to Kinase Inhibitors: The Pyrazolo[3,4-b]pyridine Scaffold
Kinase inhibitors are a cornerstone of modern oncology and inflammation therapy. The pyrazolo[3,4-b]pyridine scaffold is a well-established "hinge-binding" motif found in many potent kinase inhibitors.[4][5] The synthesis leverages the reactivity of the C2-chloro position.
Causality behind the design: The pyrazole portion of the fused ring system is designed to act as a hydrogen bond donor and acceptor, interacting with the hinge region of the kinase active site. The pyridine nitrogen provides an additional point of interaction, while substituents can be installed to occupy specific hydrophobic pockets, thereby conferring potency and selectivity.[4]
A common route involves:
-
Nucleophilic substitution: Reaction of the 2-chloro group with hydrazine to form a 2-hydrazinylpyridine intermediate.
-
Cyclization: Condensation of the hydrazinyl intermediate with a 1,3-dicarbonyl compound or its equivalent to construct the pyrazole ring, resulting in the fused pyrazolo[3,4-b]pyridine core.
Derivatives of this scaffold have shown potent inhibitory activity against various kinases, including Tropomyosin receptor kinases (TRKs), Dual-specificity tyrosine-regulated kinases (DYRKs), and Pim-1 kinase.[4][5][6][7]
Pathway to Antimicrobial Agents
The pyridine ring is a common feature in many antimicrobial drugs.[8][9] Derivatives of this compound can be elaborated into compounds with significant antibacterial and antifungal activity.
Example: Pyridyl-thiazolyl-triazoles and Hydrazones
-
Strategy: One approach involves converting the 5-methyl group into a more reactive handle. For example, radical chlorination of the methyl group yields 2-chloro-5-(chloromethyl)pyridine. This intermediate can then be reacted with hydrazine to form 2-chloro-5-(hydrazinylmethyl)pyridine.[2] Subsequent condensation with various aromatic aldehydes produces a library of hydrazone compounds.[2]
-
Rationale: The resulting hydrazone moiety (-C=N-NH-) is a known pharmacophore in antimicrobial agents. The variability of the aromatic aldehyde allows for fine-tuning of lipophilicity and steric properties to optimize activity against specific bacterial or fungal strains.[10] Preliminary studies on such compounds have indicated promising anti-malarial and antimicrobial effects.[2]
Pathway to Herbicidal Agents: The Pyrido[2,3-d]pyrimidine Scaffold
Pyrido[2,3-d]pyrimidines are fused heterocyclic systems that have demonstrated potent herbicidal activity, often by inhibiting key plant enzymes like protoporphyrinogen oxidase (PPO).[11]
Synthetic Rationale:
-
Amine Substitution: The synthesis typically begins with the substitution of the 2-chloro group with an amine, often an anthranilic acid derivative or a related aminobenzoate.
-
Cyclization: An intramolecular cyclization reaction, often thermally or acid-catalyzed, is then performed to form the pyrimidine ring, yielding the pyrido[2,3-d]pyrimidine core. Different substituents on the starting materials allow for the creation of derivatives with selective activity against monocot or dicot weeds.[11]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
Protocol 1: Synthesis of a 2-Hydrazinyl-5-methylpyridin-3-ol Intermediate
This protocol describes the crucial first step for creating pyrazole-fused derivatives: the nucleophilic substitution of the chlorine atom with hydrazine.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (64-85%, 5.0 eq)
-
Ethanol (or 1,4-Dioxane) as solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and filtration
Procedure:
-
To a solution of this compound (e.g., 1.43 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (e.g., 2.5 mL, 50 mmol) dropwise at room temperature.
-
Rationale: Hydrazine is a strong nucleophile. An excess is used to drive the reaction to completion and minimize side reactions. Ethanol is a suitable polar protic solvent for this SNAr reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90°C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (50 mL). A precipitate should form.
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the product under vacuum to yield 2-hydrazinyl-5-methylpyridin-3-ol as a solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (Kinase Inhibitor Core)
This protocol uses the hydrazinyl intermediate from Protocol 1 to construct the fused heterocyclic system.
Materials:
-
2-Hydrazinyl-5-methylpyridin-3-ol (from Protocol 1, 1.0 eq)
-
Ethyl acetoacetate (or other 1,3-dicarbonyl, 1.1 eq)
-
Glacial acetic acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
Suspend 2-hydrazinyl-5-methylpyridin-3-ol (e.g., 1.39 g, 10 mmol) in glacial acetic acid (20 mL) in a 100 mL round-bottom flask.
-
Add ethyl acetoacetate (e.g., 1.43 g, 11 mmol) to the suspension.
-
Rationale: This is a classical pyrazole synthesis. The reaction proceeds via condensation between the hydrazine and the two carbonyl groups of the dicarbonyl compound, followed by cyclization and dehydration. Acetic acid serves as both the solvent and an acid catalyst.
-
Heat the mixture to reflux (approx. 110-120°C) for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water (100 mL) with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is ~7-8. A precipitate will form.
-
Collect the crude product by vacuum filtration, wash with water, and dry.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridin-3-ol derivative.
-
Characterization: Confirm the final structure via NMR, MS, and IR spectroscopy.
Caption: Workflow for pyrazolo[3,4-b]pyridine synthesis.
Protocols for Bioactivity Evaluation
The successful synthesis of novel derivatives must be followed by robust biological evaluation to validate their intended activity.
Protocol 4.1: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a synthesized compound that inhibits the visible growth of a microorganism.[10][12][13]
Materials:
-
Synthesized compounds dissolved in DMSO (stock solution).
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
96-well microtiter plates.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial inoculum adjusted to 0.5 McFarland standard.
-
Positive control (e.g., Linezolid, Ciprofloxacin).[12]
-
Negative control (medium with DMSO).
Procedure:
-
Dispense 100 µL of growth medium into each well of a 96-well plate.
-
Add 100 µL of the stock compound solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well.
-
Rationale: Serial dilution creates a concentration gradient to pinpoint the MIC value accurately.
-
Prepare a bacterial inoculum diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well. Add 10 µL of this inoculum to each well.
-
Include a positive control (standard antibiotic) and a negative control (no compound) on each plate for validation.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: MIC Values
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1A | 8 | >64 |
| Derivative 1B | 16 | >64 |
| Linezolid | 2 | 128 |
| Example Data |
Structure-Activity Relationship (SAR) Insights
Systematic evaluation of synthesized derivatives provides valuable SAR data that guides future design iterations.
-
For Kinase Inhibitors: The nature of the substituent on the pyrazole or pyridine ring dramatically affects potency and selectivity. Small, hydrophobic groups may be preferred in one pocket, while larger, polar groups may be needed to engage with solvent-exposed regions.[4]
-
For Antimicrobial Agents: For hydrazone derivatives, electron-withdrawing or electron-donating groups on the aromatic aldehyde fragment can modulate the electronic properties of the entire molecule, impacting cell wall penetration and target binding.[12][13]
-
For Herbicides: The substitution pattern on the pyrido[2,3-d]pyrimidine core determines the spectrum of activity. For instance, certain substitutions may lead to high activity against monocot weeds like bentgrass while sparing dicots.[11]
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide array of bioactive compounds. Through strategic application of fundamental organic reactions like nucleophilic aromatic substitution and condensation/cyclization, researchers can access privileged scaffolds for drug discovery and agrochemical development. The protocols and rationale outlined in this guide provide a solid foundation for synthesizing and evaluating novel derivatives, enabling the logical and efficient exploration of chemical space to identify next-generation therapeutic agents and crop protection solutions.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
Application Note: A Comprehensive Guide to the Analytical Characterization of 2-Chloro-5-methylpyridin-3-ol
Introduction
2-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative that, like many similar halogenated pyridines, holds potential as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2][3] The precise structural features—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine ring—impart specific reactivity and properties that are valuable in drug discovery and fine chemical manufacturing.
Given its role as a precursor, the unambiguous confirmation of its identity, purity, and stability is paramount. A failure to adequately characterize such a starting material can have cascading effects on reaction yields, impurity profiles, and the safety and efficacy of the final product. This guide provides a multi-faceted analytical strategy for the comprehensive characterization of this compound, designed for researchers, quality control scientists, and drug development professionals. We will move beyond rote procedures to explain the rationale behind methodological choices, ensuring a robust and reliable characterization.
Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before commencing any analytical work. These properties influence the choice of solvents, chromatographic conditions, and handling procedures.
| Property | Value | Source |
| CAS Number | 910649-59-1 | |
| Molecular Formula | C₆H₆ClNO | |
| Molecular Weight | 143.57 g/mol | |
| Physical Form | Liquid or Solid | |
| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N | |
| SMILES | Cc1cnc(Cl)c(O)c1 |
Note: While some suppliers list this compound as a liquid, others describe it as a solid, suggesting it may be a low-melting solid at or near room temperature. It is crucial for the analyst to visually inspect the material upon receipt. Sigma-Aldrich notes that analytical data is not always collected for this specific product, placing the responsibility on the end-user to confirm its identity and purity.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities, such as starting materials or reaction byproducts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle and Rationale: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing moderately polar, non-volatile organic compounds. The stationary phase, typically a C18 (octadecylsilane) bonded silica, is nonpolar, while the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. This compound, with its polar hydroxyl group and nonpolar chloromethylpyridine core, is ideally suited for this technique. Elution is controlled by adjusting the ratio of the organic solvent, allowing for the effective separation of the main compound from closely related impurities. UV detection is chosen due to the strong absorbance of the substituted pyridine ring.
Experimental Protocol: RP-HPLC
-
Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to sharpen peaks and protonates the pyridine nitrogen, ensuring consistent interaction.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: Monitor at 275 nm. Rationale: This wavelength is typical for pyridine derivatives and should be confirmed by running a UV scan of the analyte in the mobile phase.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Data Analysis: Purity is calculated using the area normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation
Principle and Rationale: GC-MS is a powerful technique for identifying volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI) and fragmented. The resulting fragmentation pattern is a unique "fingerprint" that can confirm the molecular structure.
For this compound, the presence of the polar hydroxyl (-OH) group can lead to peak tailing and potential degradation in the hot injector. To mitigate this, an optional derivatization step (silylation) can be performed to convert the -OH group to a less polar and more stable -OSi(CH₃)₃ group.
Experimental Protocol: GC-MS
-
Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Sample Preparation (Direct Injection): Prepare a ~100 µg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Sample Preparation (Optional Derivatization): a. Dissolve ~1 mg of the sample in 500 µL of dry pyridine in a vial. b. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). c. Cap the vial and heat at 60 °C for 30 minutes. d. Cool and inject 1 µL of the derivatized solution.
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Interpretation: The mass spectrum should show a molecular ion (M⁺) peak at m/z 143 (and a characteristic M+2 peak at m/z 145 in an ~3:1 ratio, confirming the presence of one chlorine atom). Key fragments would likely arise from the loss of Cl (m/z 108), CH₃ (m/z 128), and other characteristic pyridine ring cleavages.
Spectroscopic Methods for Structural Elucidation
While chromatography assesses purity, spectroscopy provides definitive proof of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR is the most powerful tool for unambiguous structural determination of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For this compound, NMR can confirm the substitution pattern on the pyridine ring.
Predicted ¹H NMR Spectrum (in CDCl₃, ~400 MHz):
-
~2.3 ppm (singlet, 3H): The methyl group (CH₃) protons at position 5. It is a singlet as there are no adjacent protons.
-
~5.5-6.5 ppm (broad singlet, 1H): The hydroxyl group (OH) proton. Its chemical shift is variable and concentration-dependent; it may exchange with trace D₂O.
-
~7.2 ppm (singlet or narrow doublet, 1H): The aromatic proton at position 4 (H-4). It is adjacent to the methyl and hydroxyl-bearing carbons.
-
~7.9 ppm (singlet or narrow doublet, 1H): The aromatic proton at position 6 (H-6). It is adjacent to the chloro-substituted carbon and the nitrogen atom, leading to a downfield shift.
Predicted ¹³C NMR Spectrum (in CDCl₃, ~100 MHz): Six distinct signals are expected, corresponding to the six carbon atoms in the molecule. Approximate shifts would be: ~17 ppm (CH₃), and five signals in the aromatic region (~120-155 ppm) for the pyridine ring carbons.
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
If using CDCl₃, a small amount of tetramethylsilane (TMS) may be present as an internal reference (0 ppm).
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) according to standard instrument procedures.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle and Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a rapid and simple method to confirm the presence of the key hydroxyl, methyl, and aromatic groups.
Protocol: FTIR Sample Acquisition
-
If the sample is a liquid, place one drop between two KBr or NaCl salt plates and acquire the spectrum.
-
If the sample is a solid, grind a small amount with dry KBr powder and press it into a transparent pellet, or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Methyl (-CH₃) |
| 1600-1450 | C=C & C=N stretch | Pyridine Ring |
| ~1250 | C-O stretch | Phenolic C-O |
| 850-750 | C-Cl stretch | Aryl-Chloride |
Integrated Analytical Strategy
No single technique provides a complete picture. A logical, integrated approach is necessary for full and confident characterization of this compound. The following workflow illustrates how these methods complement one another.
Conclusion
The characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. HPLC is essential for determining purity and quantifying the analyte, while a combination of NMR, MS, and FTIR provides irrefutable evidence of its molecular structure and identity. By implementing the protocols and strategies outlined in this guide, scientists can ensure the quality and integrity of this valuable chemical intermediate, thereby supporting the successful progression of their research and development objectives.
References
Application Notes & Protocols: 2-Chloro-5-methylpyridin-3-ol in Agrochemical Research
Abstract
This document provides detailed application notes and proposed experimental protocols for the utilization of 2-Chloro-5-methylpyridin-3-ol as a versatile building block in agrochemical research and development. Pyridine-based scaffolds are integral to the discovery of modern herbicides, fungicides, and insecticides, often serving as bioisosteres for phenyl rings to enhance biological activity and modify physicochemical properties.[1][2] While this compound is a commercially available intermediate, its direct application in patented agrochemicals is not extensively documented in public literature. Therefore, this guide presents a scientifically grounded, hypothetical framework for its exploration in the synthesis of novel herbicidal agents. We provide a plausible synthetic route to a pyridinyloxyacetic acid-type herbicide, a detailed protocol for its biological evaluation, and the scientific rationale underpinning these methodologies.
Introduction: The Role of Substituted Pyridinols in Agrochemical Discovery
The pyridine ring is a privileged scaffold in agrochemical design due to its unique electronic properties and its presence in numerous successful commercial products.[3] The strategic incorporation of substituents allows for the fine-tuning of a molecule's mode of action, selectivity, and metabolic stability. This compound (CAS 910649-59-1) is a functionalized pyridinol intermediate that offers multiple reaction sites for chemical elaboration. The hydroxyl group at the 3-position is particularly significant, as it allows for the introduction of ether linkages, a common motif in many classes of herbicides, most notably the auxin mimics.
This guide is intended for researchers in crop protection R&D, providing a representative workflow for assessing the potential of novel intermediates like this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is critical for reaction design and safety.
| Property | Value | Source |
| CAS Number | 910649-59-1 | [4] |
| Molecular Formula | C₆H₆ClNO | [4] |
| Molecular Weight | 143.57 g/mol | [4] |
| Appearance | Liquid | [4] |
| SMILES | Cc1cnc(Cl)c(O)c1 | [4] |
| InChI Key | XEDIIPSWUBXIAY-UHFFFAOYSA-N | [4] |
Proposed Application: Synthesis of a Novel Pyridinyloxyacetic Acid Herbicide
We propose leveraging this compound for the synthesis of a potential herbicide, "2-(2-chloro-5-methylpyridin-3-yloxy)acetic acid." The design rationale is based on creating a structural analog of phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA). These herbicides function as synthetic auxins, causing uncontrolled growth and eventual death in susceptible plants, primarily broadleaf weeds.[5][6] By replacing the phenyl ring with a substituted pyridine core, we aim to explore novel structure-activity relationships (SAR) that could lead to improved efficacy, a different weed control spectrum, or enhanced crop selectivity.
The synthetic pathway involves a two-step process: O-alkylation followed by saponification.
Diagram of Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of a pyridinyloxyacetic acid herbicide.
Experimental Protocols: Synthesis and Characterization
Trustworthiness: The following protocols are based on well-established, standard organic chemistry transformations. Each step includes purification and analytical validation to ensure the integrity of the synthesized compounds.
Protocol 4.1: Synthesis of Ethyl 2-(2-chloro-5-methylpyridin-3-yloxy)acetate (Intermediate)
Causality: This step utilizes a Williamson ether synthesis. The base (potassium carbonate) deprotonates the acidic hydroxyl group of the pyridinol, forming a nucleophilic pyridinolate anion. This anion then displaces the chloride from ethyl chloroacetate via an Sₙ2 reaction to form the desired ether linkage. Acetone is a suitable polar aprotic solvent for this reaction.
Materials:
-
This compound (1.0 eq)
-
Ethyl chloroacetate (1.2 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetone
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous acetone (approx. 10 mL per 1 g of starting material).
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension.
-
Slowly add ethyl chloroacetate (1.2 eq) to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure intermediate ester.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 4.2: Synthesis of 2-(2-chloro-5-methylpyridin-3-yloxy)acetic acid (Final Product)
Causality: This is a standard saponification reaction. Sodium hydroxide acts as a base to hydrolyze the ester functional group to a carboxylate salt. Subsequent acidification with HCl protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution.
Materials:
-
Ethyl 2-(2-chloro-5-methylpyridin-3-yloxy)acetate (1.0 eq)
-
Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH) solution (2.0 eq)
-
1 M Hydrochloric acid (HCl) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the intermediate ester (1.0 eq) in ethanol (approx. 8 mL per 1 g of ester) in a round-bottom flask.
-
Add the 1 M NaOH solution (2.0 eq) and stir the mixture at reflux for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by slowly adding 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its identity and purity.
Protocol: Biological Evaluation for Herbicidal Activity
This protocol outlines a standard post-emergence assay to determine the herbicidal efficacy and selectivity of the synthesized compound.[7]
Diagram of Biological Assay Workflow
Caption: Workflow for post-emergence herbicidal activity screening.
Protocol 5.1: Post-Emergence Herbicidal Assay
Materials:
-
Test compound: 2-(2-chloro-5-methylpyridin-3-yloxy)acetic acid
-
Positive control: Commercial herbicide (e.g., 2,4-D)
-
Negative control: Solvent blank (e.g., water with surfactant)
-
Test plant species:
-
Monocot: Barnyardgrass (Echinochloa crus-galli)
-
Dicot: Velvetleaf (Abutilon theophrasti)
-
-
Pots, soil mix, greenhouse or growth chamber
-
Laboratory sprayer with a flat-fan nozzle
-
Acetone, surfactant (e.g., Tween 20)
Procedure:
-
Plant Preparation: Sow seeds of the test species in pots filled with a standard potting mix. Grow them in a greenhouse or growth chamber under controlled conditions (e.g., 25°C/20°C day/night, 16h photoperiod). Allow plants to grow to the 2-3 true leaf stage.[7]
-
Solution Preparation:
-
Prepare a stock solution of the test compound (e.g., 10,000 ppm) in acetone.
-
Prepare a series of dilutions from the stock solution using a water/acetone mixture containing a surfactant (e.g., 0.5% v/v Tween 20). The final concentrations should correspond to specific application rates (e.g., 1000, 500, 250, 125, 62.5 g/ha).
-
Prepare the positive and negative controls in the same manner.
-
-
Herbicide Application:
-
Arrange the pots (with 3-4 replicates per treatment) in a laboratory spray chamber.
-
Apply the herbicide solutions evenly over the foliage using the sprayer, calibrated to deliver a specific volume (e.g., 200 L/ha).[8]
-
-
Incubation and Evaluation:
-
Return the treated plants to the greenhouse. Avoid watering the foliage for the first 24 hours.
-
Visually assess the plants for phytotoxicity at 7, 14, and 21 days after treatment (DAT). Use a rating scale from 0% (no effect) to 100% (complete plant death), evaluating symptoms like chlorosis, necrosis, epinasty, and stunting.[7]
-
-
Data Analysis:
-
Calculate the average injury rating for each treatment and replicate.
-
For more quantitative analysis, harvest the above-ground biomass at 21 DAT, dry it in an oven, and weigh it. Calculate the percent growth reduction relative to the untreated control.
-
Use the data to determine the GR₅₀ value (the dose required to cause 50% growth reduction) for each species.
-
Conclusion
This compound represents a promising, yet underexplored, intermediate for agrochemical synthesis. The protocols detailed herein provide a robust and scientifically valid framework for synthesizing a novel pyridinyloxyacetic acid derivative and evaluating its potential as a post-emergence herbicide. This systematic approach, combining rational chemical synthesis with standardized biological screening, is fundamental to the discovery of new crop protection solutions.
References
- 1. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP1140845A1 - Susbstituted pyridine herbicides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-クロロ-5-メチルピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
- 6. Mode of Action of herbicides - Pedigogy [pedigogy.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fs.usda.gov [fs.usda.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-methylpyridin-3-ol
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-methylpyridin-3-ol. As a crucial intermediate in the development of novel pharmaceutical agents, optimizing its synthesis for yield and purity is paramount.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
The primary synthetic route discussed is the conversion of 2-Amino-5-methylpyridin-3-ol to the target compound via a Sandmeyer-type reaction. This pathway involves two critical stages: the diazotization of the primary amino group, followed by a copper(I)-catalyzed chloro-dediazoniation.[2][3] While effective, this reaction is sensitive to various parameters that can significantly impact the outcome.
Section 1: Synthesis Overview and Workflow
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities, including halogens.[4] The process begins with the formation of a diazonium salt from the precursor, 2-Amino-5-methylpyridin-3-ol, using nitrous acid (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then treated with a copper(I) chloride solution, which catalyzes the release of nitrogen gas and the substitution of the diazonium group with a chlorine atom.[5]
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed to identify the probable cause and provide actionable solutions.
Issue 1: Low or No Yield of the Final Product
Question: My reaction resulted in a very low yield, or I only recovered the starting material. What went wrong?
Answer:
This is a common issue that typically points to a failure in one of the two main steps: diazotization or the subsequent substitution.
-
Probable Cause 1: Incomplete or Failed Diazotization. The formation of the diazonium salt is highly temperature-sensitive. If the temperature rises above 5-10 °C, the unstable diazonium salt can decompose prematurely, often back to the starting amine or to the corresponding phenol, which in this case is the starting material itself (2-Amino-5-methylpyridin-3-ol).[6]
-
Suggested Solution:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.
-
Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise to the acidic solution of your aminopyridine. This prevents localized overheating and uncontrolled reaction rates.
-
Acid Concentration: Ensure sufficient strong acid (e.g., HCl) is present. Typically, 2.5-3 equivalents are required: one to protonate the amino group, one for the reaction with NaNO₂, and one to maintain an acidic environment to stabilize the diazonium salt.
-
-
-
Probable Cause 2: Inactive Copper(I) Catalyst. The Sandmeyer reaction relies on a single-electron transfer from a Cu(I) species.[5] If the catalyst has been oxidized to Cu(II) through prolonged exposure to air, its catalytic activity will be significantly diminished.
-
Suggested Solution:
-
Use Freshly Prepared or High-Purity CuCl: Purchase high-quality CuCl and store it under an inert atmosphere. If you suspect oxidation (often indicated by a green or blue tint instead of pure white/pale gray), you can wash the commercial CuCl with dilute HCl followed by ethanol and ether to remove any soluble Cu(II) salts.
-
In Situ Preparation: Prepare the CuCl solution just before use by reducing a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium sulfite or ascorbic acid in the presence of chloride ions.
-
-
Issue 2: Significant Formation of 2,3-Dihydroxy-5-methylpyridine Byproduct
Question: My final product is heavily contaminated with a byproduct that appears to be 2,3-dihydroxy-5-methylpyridine. How can I prevent this?
Answer:
The formation of the corresponding phenol is the most common side reaction in this synthesis.
-
Probable Cause: Hydrolysis of the Diazonium Intermediate. The diazonium group can be displaced by water in a competing reaction, especially if the subsequent Sandmeyer reaction is slow or if the reaction mixture is allowed to warm up before the substitution is complete.[5]
-
Suggested Solution:
-
Minimize Water Content: While the reaction is aqueous, using highly concentrated HCl (e.g., 37%) for both the diazotization and the CuCl solution minimizes the relative amount of free water available for the side reaction.
-
Efficient Transfer: Add the cold diazonium salt solution to the CuCl solution promptly. Do not let the diazonium intermediate sit for an extended period, even at low temperatures.
-
Catalyst Concentration: Ensure a sufficient concentration of CuCl is present to facilitate a rapid Sandmeyer reaction, outcompeting the slower hydrolysis pathway. A stoichiometric amount of CuCl is often used to maximize the rate.[3]
-
-
Issue 3: Formation of Colored Impurities or Tars
Question: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material instead of a clean product. What causes this?
Answer:
Tar formation is usually a result of decomposition and unwanted side reactions, such as azo coupling.
-
Probable Cause: Azo Coupling and Radical Side Reactions. The highly electrophilic diazonium salt can react with the electron-rich starting material (2-Amino-5-methylpyridin-3-ol) or the product to form colored azo compounds. Uncontrolled radical reactions can also lead to polymerization.[3]
-
Suggested Solution:
-
Maintain Excess Acid: A sufficiently low pH ensures that the free amino group of any unreacted starting material is protonated, deactivating it towards electrophilic attack by the diazonium salt.
-
Controlled Temperature: As with other issues, maintaining a low temperature (0-5 °C) is critical to suppress the rates of these undesirable side reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized high concentrations of reagents, which can promote side reactions.
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the entire process? A1: The process has two distinct temperature profiles. For the diazotization step , a temperature of 0-5 °C is critical to ensure the stability of the diazonium salt. For the Sandmeyer (chloro-dediazoniation) step , the reaction is often started at a low temperature (5-10 °C) and then gently warmed, sometimes to room temperature or even up to 60-80 °C, to ensure the reaction goes to completion, which is signaled by the cessation of nitrogen gas evolution.[7]
Q2: Why is a copper(I) catalyst specifically required? A2: The currently accepted mechanism for the Sandmeyer reaction involves a radical-nucleophilic aromatic substitution pathway. This is initiated by a single-electron transfer (SET) from the copper(I) salt to the diazonium salt. This forms an aryl radical and a copper(II) species, with the loss of N₂ gas. The aryl radical then abstracts a chlorine atom from the Cu(II)Cl₂ species to form the final product and regenerate the Cu(I) catalyst.[5] Copper(II) salts do not effectively initiate this SET process and are therefore not suitable catalysts.[3]
Q3: Can I use a different chlorinating agent, such as POCl₃ or SOCl₂? A3: Agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are typically used to convert hydroxyl groups (or N-oxides) into chlorides, not for replacing a diazonium group.[8] They operate via entirely different mechanisms and are not suitable for a Sandmeyer-type reaction. For this transformation, the combination of a diazonium salt and a chloride source with a copper catalyst is the standard and most effective method.[2][7]
Q4: How can I effectively monitor the reaction's progress? A4: There are two primary ways to monitor the reaction:
-
Gas Evolution: The most direct, albeit qualitative, method is to observe the evolution of nitrogen gas during the Sandmeyer step. The reaction is considered complete when bubbling ceases.
-
Thin-Layer Chromatography (TLC): Periodically quench a small aliquot of the reaction mixture (e.g., in a sodium bicarbonate solution) and extract it with an organic solvent like ethyl acetate. Spot the extract on a TLC plate against a standard of the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. A typical eluent system would be a mixture of hexane and ethyl acetate.[7]
Q5: What are the most critical safety precautions for this synthesis? A5: The primary hazard is the diazonium salt intermediate . While aromatic diazonium salts are more stable than their aliphatic counterparts, they are potentially explosive, especially when isolated in a dry, solid state.[6]
-
NEVER isolate the diazonium salt. Always generate and use it in a solution.
-
Maintain low temperatures to prevent uncontrolled decomposition, which can be exothermic and lead to a runaway reaction.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quench any residual nitrous acid at the end of the reaction by adding a small amount of sulfamic acid or urea until gas evolution stops.
Section 4: Optimizing Reaction Parameters
The yield and purity of this compound are highly dependent on carefully controlling the reaction parameters. The following table summarizes key variables and their impact.
| Parameter | Recommended Range/Value | Rationale & Impact on Yield/Purity |
| Temperature (Diazotization) | 0 - 5 °C | Critical for stability. Higher temperatures lead to diazonium salt decomposition, forming phenol byproducts and lowering yield.[6] |
| Temperature (Sandmeyer) | 10 - 60 °C | Gradual warming after initial addition promotes complete reaction and N₂ evolution. Too high a temperature can increase tar formation. |
| NaNO₂ Stoichiometry | 1.0 - 1.1 equivalents | A slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions. |
| HCl Stoichiometry | 2.5 - 3.5 equivalents | Ensures full protonation of the amine, provides the acid for diazotization, and stabilizes the resulting diazonium salt.[7] |
| CuCl Stoichiometry | 0.8 - 1.2 equivalents | A catalytic amount can work, but a stoichiometric quantity significantly accelerates the reaction, minimizing byproduct formation from hydrolysis.[3] |
| Reaction Time | 1 - 3 hours | Typically monitored by N₂ evolution. Prolonged reaction times can lead to product degradation or byproduct formation. |
Section 5: Generalized Experimental Protocol
This protocol is a representative procedure based on standard Sandmeyer reactions for aminopyridines. Researchers should adapt it based on their specific laboratory conditions and scale.
Materials:
-
2-Amino-5-methylpyridin-3-ol
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1.0 equivalent of 2-Amino-5-methylpyridin-3-ol in 3.0 equivalents of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve 1.05 equivalents of NaNO₂ in a minimal amount of cold water and place it in the dropping funnel.
-
Add the NaNO₂ solution dropwise to the stirred aminopyridine solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution or slurry of 1.1 equivalents of CuCl in 1.5 equivalents of concentrated HCl. Cool this mixture to 5-10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred CuCl solution. Vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., to 50 °C) until gas evolution ceases (approx. 1-2 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to a pH of 7-8 by the slow addition of a saturated NaHCO₃ solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Troubleshooting Workflow Diagram
Caption: A decision-tree diagram for troubleshooting common synthesis issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.tpu.ru [portal.tpu.ru]
- 8. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
common side reactions in the synthesis of 2-Chloro-5-methylpyridin-3-ol
Welcome to the technical support center for the synthesis of 2-Chloro-5-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound.
Introduction: Plausible Synthetic Pathways
The synthesis of this compound can be approached via two primary routes, each with its own set of challenges and potential side reactions. Understanding the nuances of each pathway is critical for optimizing reaction conditions and ensuring the desired product purity and yield.
Route 1: Diazotization and Sandmeyer-Type Reaction of 2-Amino-5-methylpyridin-3-ol
This classic approach involves the conversion of the amino group of 2-amino-5-methylpyridin-3-ol to a diazonium salt, which is then displaced by a chloride ion, typically using a copper(I) salt catalyst in a Sandmeyer-type reaction.
Route 2: Chlorination and Subsequent Hydrolysis
An alternative strategy begins with a pyridinone precursor, which undergoes chlorination to yield 2,3-dichloro-5-methylpyridine. The desired 3-hydroxy group is then introduced via a selective hydrolysis of the C3-chloro substituent.
Below, we present detailed troubleshooting guides for each of these synthetic routes.
Route 1: Diazotization and Sandmeyer-Type Reaction
This pathway is a common choice for introducing a halogen to an aromatic ring. However, the instability of the diazonium intermediate and the radical nature of the Sandmeyer reaction can lead to several side products.
Conceptual Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Troubleshooting and FAQs for Route 1
Q1: My yield of this compound is low, and I observe the formation of a significant amount of 5-methylpyridine-2,3-dione. What is happening?
Answer: This is a classic side reaction in the diazotization of aminopyridinols. The diazonium salt intermediate is highly susceptible to hydrolysis, especially at elevated temperatures. The diazonium group is readily displaced by water to form the corresponding phenol, which in this case is a dione tautomer.
Causality: The C-N bond of the diazonium salt is weak, and the pyridine ring's electron-withdrawing nature further destabilizes it. Water acts as a nucleophile, leading to the loss of nitrogen gas and the formation of a hydroxyl group at the 2-position.
Troubleshooting Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Temperature Control | Maintain a strict temperature range of 0-5 °C during both the diazotization and the subsequent Sandmeyer reaction. | Minimizes the rate of the competing hydrolysis reaction by reducing the thermal decomposition of the diazonium salt. |
| Acid Concentration | Use a sufficient excess of hydrochloric acid (typically 2.5-3 equivalents). | The excess acid helps to stabilize the diazonium salt and suppresses the concentration of free water available for hydrolysis. |
| Reaction Time | Add the sodium nitrite solution slowly and proceed to the Sandmeyer reaction immediately after the diazotization is complete. | Minimizes the time the unstable diazonium salt is present in the reaction mixture, thereby reducing the opportunity for hydrolysis. |
Q2: I am observing the formation of biaryl and azo compounds as impurities. How can I prevent this?
Answer: The formation of biaryl and azo compounds is characteristic of side reactions in the Sandmeyer reaction, which proceeds through a radical mechanism.[1]
-
Biaryl compounds arise from the coupling of two aryl radicals.
-
Azo compounds are formed when the diazonium salt couples with the starting amine or another electron-rich aromatic species.
Troubleshooting Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst Concentration | Use a stoichiometric amount of copper(I) chloride. | A higher concentration of the copper(I) catalyst promotes the efficient conversion of the diazonium salt to the aryl radical and subsequent chlorination, outcompeting the radical-radical coupling that leads to biaryls. |
| Slow Addition | Add the diazonium salt solution slowly to the copper(I) chloride solution. | This ensures that the concentration of the diazonium salt remains low, minimizing the chance of azo coupling with any unreacted starting material. |
| Degassing | Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon). | Reduces the presence of oxygen, which can participate in radical side reactions. |
Experimental Protocol: Diazotization and Sandmeyer Reaction
-
Diazotization:
-
Dissolve 2-amino-5-methylpyridin-3-ol in aqueous hydrochloric acid (2.5-3 equivalents) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.0-1.2 equivalents) in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
The product can then be isolated by extraction and purified by chromatography or recrystallization.
-
Route 2: Chlorination and Selective Hydrolysis
This route avoids the use of unstable diazonium salts but introduces challenges related to regioselectivity in both the chlorination and hydrolysis steps.
Conceptual Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Troubleshooting and FAQs for Route 2
Q1: My chlorination of the pyridinone precursor is giving a mixture of chlorinated isomers. How can I improve the selectivity for 2,3-dichloro-5-methylpyridine?
Answer: The regioselectivity of chlorination on pyridine rings is highly dependent on the reaction conditions and the specific chlorinating agent used. The formation of other isomers, such as 2,5-dichloro-3-methylpyridine or 2,6-dichloro-3-methylpyridine, can occur.
Causality: The electronic and steric environment of the pyridine ring dictates the positions most susceptible to chlorination. The choice of chlorinating agent (e.g., POCl₃, PCl₅, or Cl₂) and the reaction temperature can influence the reaction pathway and the resulting isomer distribution.
Troubleshooting Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Chlorinating Agent | Use a milder and more selective chlorinating agent, such as phosphorus oxychloride (POCl₃) in the presence of a weak base. | Harsher reagents like phosphorus pentachloride (PCl₅) or direct chlorination with Cl₂ gas can be less selective and lead to over-chlorination. |
| Temperature Control | Perform the reaction at the lowest effective temperature. | Higher temperatures can provide enough energy to overcome the activation barriers for the formation of less-favored isomers. |
| Catalyst | Consider the use of a Lewis acid catalyst, which can sometimes direct the regioselectivity of the chlorination.[2] | The catalyst can coordinate to the pyridine nitrogen, altering the electronic distribution of the ring and influencing the position of electrophilic attack. |
Q2: The hydrolysis of 2,3-dichloro-5-methylpyridine is yielding a mixture of the desired 3-ol and the isomeric 2-hydroxy-3-chloro-5-methylpyridine. How can I favor the formation of the 3-ol?
Answer: Achieving regioselective hydrolysis of dichloropyridines is a common challenge in nucleophilic aromatic substitution (SNAr) reactions. The C2 position is often more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom.
Causality: The relative reactivity of the C2 and C3 positions towards nucleophilic attack by hydroxide is determined by the stability of the respective Meisenheimer intermediates. The intermediate formed by attack at C2 is generally more stabilized by the adjacent nitrogen.
Troubleshooting Strategies:
| Parameter | Recommended Action | Scientific Rationale |
| Reaction Temperature | Conduct the hydrolysis at a lower temperature for a longer period. | The C2 position is kinetically favored, but the C3-substituted product may be thermodynamically more stable under certain conditions. Lower temperatures can help to favor the kinetic product if it is the desired one, or allow for equilibration to the thermodynamic product if the reaction is reversible. |
| Base Concentration | Use a carefully controlled amount of a weaker base, such as sodium carbonate or bicarbonate, instead of a strong base like sodium hydroxide. | A strong base can lead to less selective and more rapid reaction at both positions. A weaker base may allow for greater differentiation in the reaction rates at C2 and C3. |
| Solvent System | Experiment with different solvent systems, such as aqueous co-solvents (e.g., water/dioxane or water/THF). | The solvent can influence the solvation of the transition states for nucleophilic attack at C2 and C3, thereby affecting the regioselectivity. |
Experimental Protocol: Selective Hydrolysis of 2,3-Dichloro-5-methylpyridine
-
Hydrolysis:
-
Dissolve 2,3-dichloro-5-methylpyridine in a suitable solvent, such as a mixture of water and dioxane.
-
Add a controlled amount of a base (e.g., 1.1 equivalents of sodium carbonate).
-
Heat the reaction mixture to a controlled temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture and neutralize it with a dilute acid.
-
Extract the product with an organic solvent and purify it by chromatography to separate the desired 3-ol isomer from any 2-ol byproduct.
-
References
troubleshooting low yield in 2-Chloro-5-methylpyridin-3-ol preparation
Technical Support Center: Synthesis of 2-Chloro-5-methylpyridin-3-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the preparation of this compound. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this and related substituted chloropyridines. Our approach is structured in a practical question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for this compound is significantly lower than expected. Where should I start my investigation?
A1: A low overall yield is a systemic issue that requires a logical, stepwise investigation. Before delving into complex reaction parameters, start with the fundamentals: starting material integrity and reaction monitoring.
-
Verify Starting Material Purity: The primary precursor is likely 5-methylpyridin-3-ol. Its purity is paramount.
-
Action: Confirm the identity and purity of your starting material using techniques like NMR, HPLC, and melting point analysis. Impurities can consume reagents, generate side products, and complicate purification.
-
-
Analyze the Crude Reaction Mixture: Do not wait until after purification to assess the reaction's success.
-
Action: Take an aliquot of the crude reaction mixture and analyze it using HPLC or GC-MS. This will reveal the ratio of the desired product to unreacted starting material and any major byproducts. This analysis provides a clear picture of whether the issue is a poor conversion rate or the formation of undesired side products.
-
Below is a troubleshooting workflow to guide your investigation.
Caption: Initial troubleshooting workflow for low yield diagnosis.
Q2: My crude analysis shows significant byproduct formation. What are the likely side reactions in the chlorination of a hydroxypyridine?
A2: Byproduct formation is the most common cause of low yields in this synthesis. The chlorination of the pyridine ring is often not perfectly selective, especially with multiple activating/directing groups. The hydroxyl group, in particular, can influence the reaction outcome.
Common Byproducts:
-
Isomeric Products: Chlorination might occur at other positions on the pyridine ring. For example, chlorination of 3-methylpyridine N-oxide can yield 4-chloro-3-methylpyridine and 2-chloro-3-methylpyridine in addition to the desired 2-chloro-5-methylpyridine isomer[1]. The directing influence of the hydroxyl and methyl groups in your specific starting material will determine the isomeric profile.
-
Di-chlorinated Products: Over-chlorination can lead to the formation of dichloro-5-methylpyridin-3-ol. This is especially prevalent if the reaction temperature is too high or if an excess of the chlorinating agent is used.
-
Decomposition/Polymerization: Pyridine derivatives can be sensitive to highly acidic conditions generated during chlorination (e.g., from POCl₃ hydrolysis), leading to tar or polymer formation.
The diagram below illustrates the relationship between reaction parameters and potential outcomes.
Caption: Key parameters influencing reaction yield and purity.
Q3: I am using Phosphorus Oxychloride (POCl₃) as the chlorinating agent and getting a complex mixture. How can I improve selectivity?
A3: POCl₃ is a common and effective chlorinating agent for hydroxypyridines, but its high reactivity necessitates careful control of reaction conditions.
-
Temperature Control is Critical: Many procedures involving POCl₃ for similar pyridine chlorinations are conducted at low temperatures (e.g., 0-5 °C) during reagent addition to manage the exothermic reaction and improve selectivity[1]. Gradually warming to room temperature or gentle heating may be required to drive the reaction to completion.
-
Controlled Addition: Add the POCl₃ dropwise to a cooled solution of the 5-methylpyridin-3-ol. A slow, controlled addition prevents localized temperature spikes that can lead to byproduct formation.
-
Use of a Base or Additive: The reaction of pyridine N-oxides with POCl₃ is often improved by the presence of a basic organic nitrogen compound, such as dicyclohexylamine or diisopropylamine[1]. While your substrate is a pyridinol, not an N-oxide, the principle of HCl scavenging by a base can still be beneficial in preventing acid-catalyzed degradation.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Dichloromethane (CH₂Cl₂) is frequently used[1]. High-boiling solvents like trichlorobenzene have also been employed, particularly in industrial processes run at higher temperatures[2][3].
Table 1: Comparison of Chlorination Conditions
| Parameter | Condition A (High Selectivity) | Condition B (High Conversion, Lower Selectivity) | Troubleshooting Focus |
| Chlorinating Agent | POCl₃ | POCl₃ or Phosgene | Match agent to substrate reactivity. |
| Temperature | 0-5 °C initially, then warm to RT | 80-130 °C | This is the most critical parameter to optimize. |
| Solvent | Dichloromethane (CH₂Cl₂) | Trichlorobenzene, Toluene | Ensure starting material is fully dissolved. |
| Additives | Organic Base (e.g., Diisopropylamine) | None or Lewis Acid | Base can prevent degradation. |
| Typical Issue | Incomplete conversion | High byproduct formation | Balance conversion with selectivity. |
Protocols & Methodologies
General Protocol for Chlorination of 5-methylpyridin-3-ol
Disclaimer: This is a representative protocol based on established methods for similar compounds. It should be optimized for your specific laboratory conditions and scale.
Materials:
-
5-methylpyridin-3-ol
-
Phosphorus Oxychloride (POCl₃), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, cooled to 0 °C
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 1.0 equivalent of 5-methylpyridin-3-ol in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: Add POCl₃ (approx. 1.5 to 2.0 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. Crucially, maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, allow the mixture to slowly warm to room temperature and stir for an additional 2-16 hours.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). Caution: This is a highly exothermic and gas-evolving step.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with CH₂Cl₂.
-
Washing & Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
References
Technical Support Center: Purification of 2-Chloro-5-methylpyridin-3-ol
This guide provides in-depth troubleshooting and frequently asked questions for the purification of 2-Chloro-5-methylpyridin-3-ol (CAS No. 910649-59-1). The methodologies described are grounded in established chemical principles and adapted from procedures for structurally related pyridine derivatives. Given the specificity of this molecule, the advice herein combines field-proven techniques with the necessary theoretical framework to empower researchers to tackle common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
The impurity profile of your crude product is intrinsically linked to its synthetic route. Based on common synthetic pathways for chloropyridines, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthesis, this could include 5-methylpyridin-3-ol or a related precursor.
-
Isomeric Byproducts: Chlorination of pyridine rings can sometimes lead to a mixture of isomers. In the synthesis of 2-chloro-5-methylpyridine, for instance, isomers like 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine are known to form.[1] Similar isomer formation is possible when functionalizing the 5-methylpyridin-3-ol scaffold.
-
Over-chlorinated Species: Further chlorination of the pyridine ring or the methyl group can occur, leading to di-chloro or tri-chloro species.[2][3]
-
Reagent-derived Impurities: Synthesis often involves aggressive reagents like phosphorus oxychloride (POCl₃) or sulfonyl chlorides.[1][4] Hydrolyzed remnants of these reagents (e.g., phosphoric acid) can contaminate the product.
-
Residual Solvents: High-boiling point solvents used in synthesis, such as 1,2,4-trichlorobenzene or toluene, may be present.[5][6]
Q2: What is the recommended general-purpose method for purifying this compound?
For general-purpose, high-purity isolation on a laboratory scale, flash column chromatography on silica gel is the most robust method. The presence of both a chloro group, a methyl group, and a hydroxyl group gives the molecule intermediate polarity, making it well-suited for separation from less polar byproducts (e.g., over-chlorinated, non-hydroxylated species) and more polar impurities (e.g., diols, acid residues).
A typical starting point would be a gradient elution system using a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
Q3: How can I effectively assess the purity of my final product?
A multi-faceted approach is recommended for purity validation:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative assessment. Use a silica gel plate and a solvent system similar to your column chromatography conditions (e.g., 70:30 Hexanes:Ethyl Acetate). A single, well-defined spot is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a standard method for analyzing pyridine derivatives.[7]
-
Nuclear Magnetic Resonance (¹H NMR): The gold standard for structural confirmation and purity assessment. The spectrum should show clean, well-resolved peaks corresponding to the protons on the pyridine ring and the methyl group, with integrations matching the expected structure. Impurities will often present as small, unassignable peaks.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Troubleshooting and Experimental Guides
This section addresses specific issues encountered during the purification workflow.
Q4: My crude product is a dark, oily residue. How should I proceed with the initial workup?
An oily or dark-colored crude product often contains residual high-boiling solvents and acidic impurities from the reaction quench. An acid-base liquid-liquid extraction is highly effective for initial cleanup before chromatography or recrystallization. The amphoteric nature of this compound (basic pyridine nitrogen, acidic hydroxyl group) is key to this separation.
References
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 5. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Separation of 2-Chloro-5-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Crude 2-Chloro-5-methylpyridin-3-ol
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for improving the purity of crude 2-Chloro-5-methylpyridin-3-ol. This document aims to deliver expert, field-proven insights to overcome common challenges in the purification of this important chemical intermediate.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted pyridine with the empirical formula C₆H₆ClNO.[1] Its structure, containing both a weakly acidic hydroxyl group and a basic pyridine nitrogen, presents unique opportunities and challenges for purification. The synthetic routes to this compound can introduce a variety of impurities that must be effectively removed to ensure downstream success in pharmaceutical and agrochemical applications.[2][3]
Common Impurities May Include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Such as 2-chloro-3-methylpyridine and 4-chloro-3-methylpyridine, which can form during chlorination reactions.[3]
-
Over-chlorinated Species: Molecules with additional chlorine atoms on the pyridine ring.
-
Dehalogenated Byproducts: Loss of the chloro-substituent.
-
Solvent Residues: Trapped solvents from the reaction or initial workup.
-
Water: Pyridine and its derivatives can be hygroscopic.[4]
A logical workflow for purification is essential for efficiently removing these contaminants.
References
Technical Support Center: Scale-Up Synthesis of 2-Chloro-5-methylpyridin-3-ol
This guide is designed for researchers, chemists, and process development professionals to navigate the complexities associated with the scale-up synthesis of 2-Chloro-5-methylpyridin-3-ol. This valuable intermediate presents unique challenges that require a deep understanding of reaction mechanisms, process control, and safety at scale. This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during development and manufacturing.
Overview of Synthetic Strategy & Core Challenges
The most common and scalable synthetic route to this compound involves the diazotization of 2-Amino-5-methylpyridin-3-ol, followed by a copper(I) chloride-mediated Sandmeyer reaction. While conceptually straightforward, scaling this process introduces significant challenges related to the stability of the diazonium salt intermediate, reaction exotherms, gas evolution, and impurity profiles.
This guide is structured to address these challenges sequentially, from the critical diazotization step to final product purification and safety considerations.
Caption: General workflow for the synthesis of this compound.
Troubleshooting the Diazotization Reaction
The formation of the pyridinium diazonium salt is the most critical and often problematic step in the synthesis. Its success dictates the overall yield and purity of the final product.
Q: My reaction is sluggish, showing significant amounts of unreacted 2-Amino-5-methylpyridin-3-ol even after the full addition of sodium nitrite. What are the potential causes?
A: This issue typically points to three primary factors:
-
Inadequate Acid Concentration: The diazotization of weakly basic aminopyridines requires a sufficiently acidic medium to generate the active nitrosating agent, nitrous acid (HNO₂) from sodium nitrite, and to keep the amine substrate protonated and soluble.[1] Insufficient acid can lead to slow and incomplete reaction.
-
Poor Temperature Control: While low temperatures (< 5 °C) are essential to maintain the stability of the diazonium salt, excessively cold temperatures (e.g., < -5 °C) can significantly slow the rate of diazotization itself. The reaction has a narrow optimal temperature window.
-
Quality of Sodium Nitrite: Ensure the sodium nitrite used is a fine, free-flowing powder. Clumped or old reagent may have absorbed moisture and partially decomposed, leading to under-stoichiometry.
Troubleshooting Protocol:
-
Step 1: Verify the molar equivalents of the acid. For pyridine systems, using a larger excess of a strong acid like HCl (e.g., 3-4 equivalents) is often beneficial.
-
Step 2: Monitor the reaction temperature closely. Maintain a consistent temperature between 0-5 °C during the nitrite addition. A slight, controlled exotherm is an indicator of reaction progress.
-
Step 3: Use a fresh, high-purity source of sodium nitrite. For scale-up, consider using a freshly prepared aqueous solution of a known concentration for more controlled addition.
Q: I'm observing the formation of a dark-colored tar and vigorous, difficult-to-control gas evolution. What is happening and how can I prevent it?
A: This is a classic sign of diazonium salt decomposition. Aryl diazonium salts are thermally unstable intermediates.[2] Decomposition is highly exothermic and releases nitrogen gas. If the rate of decomposition exceeds the cooling capacity of the reactor, a runaway reaction can occur.
Causality & Prevention:
-
Cause - Localized Hotspots: Poor mixing in a large reactor can create localized areas where the temperature rises above the stability threshold (> 5-10 °C), initiating decomposition.
-
Cause - Extended Reaction Time: Holding the diazonium salt solution for too long, even at low temperatures, will lead to gradual decomposition.
-
Prevention - Process Control:
-
Addition Rate: The addition of the sodium nitrite solution must be slow and controlled, dictated by the reactor's ability to dissipate heat. This is a critical scale-up parameter.
-
Mixing Efficiency: Ensure the reactor's agitation is sufficient to maintain a homogenous temperature throughout the vessel. Baffles are often necessary in larger reactors.
-
Telescoping: Plan the synthesis so that the diazonium salt solution is used immediately in the subsequent Sandmeyer step without an intermediate isolation or prolonged hold time.
-
Troubleshooting the Sandmeyer (Chloro-de-amination) Reaction
The conversion of the diazonium salt to the final chloro-product is mediated by a copper(I) catalyst. The efficiency of this step is highly dependent on the catalyst's activity and the reaction conditions.
Q: The yield of this compound is low, and I isolate a significant amount of 5-methylpyridine-2,3-diol as a byproduct. Why?
A: This indicates that the desired chloride substitution is being outcompeted by hydrolysis, where water acts as a nucleophile attacking the diazonium salt. This is a common issue in Sandmeyer reactions.[3][4]
Key Factors:
-
Inactive Catalyst: The active catalytic species is Cu(I). If the copper(I) chloride has been oxidized to Cu(II) due to improper storage or handling, its ability to facilitate the radical-nucleophilic substitution is greatly diminished.[5]
-
Insufficient Chloride Concentration: The Sandmeyer reaction requires a high concentration of chloride ions to effectively displace the diazonium group. The reaction should be run in a strong hydrochloric acid medium.
-
Reaction Temperature: The Sandmeyer reaction typically requires gentle warming to proceed at a reasonable rate. However, if the temperature is increased too quickly or too high, the rate of thermal decomposition and hydrolysis can increase faster than the rate of the desired chlorination.
Best Practices for Scale-Up:
-
Catalyst Preparation: Use freshly prepared or high-purity, oxygen-free CuCl. For large-scale batches, it can be beneficial to prepare the CuCl solution in situ just before use.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the heated (e.g., 50-70 °C) CuCl/HCl solution. This ensures the unstable diazonium salt reacts immediately upon introduction to the hot catalyst solution, minimizing its residence time and the chance of thermal decomposition.
-
Gas Evolution Monitoring: The rate of nitrogen evolution is an excellent real-time indicator of the reaction rate. The addition rate should be adjusted to maintain a steady, controllable evolution of gas.
Caption: Decision tree for troubleshooting low yield in the Sandmeyer step.
Q: My isolated product has a blue or green tint, indicating copper contamination. What is the most effective large-scale work-up procedure to remove residual copper salts?
A: Copper contamination is a frequent problem. The most effective removal strategy involves using a ligand that forms a water-soluble complex with copper, allowing it to be extracted into the aqueous phase.
Recommended Work-up Protocol:
-
Quench: After the reaction is complete (as judged by the cessation of gas evolution), cool the reaction mixture.
-
Basify: Slowly and carefully neutralize the excess acid with an aqueous base like sodium carbonate or ammonium hydroxide to a pH of ~8-9. This step must be done with efficient cooling.
-
Complexation/Extraction: An aqueous solution of ammonium hydroxide/ammonium chloride is highly effective. Ammonia complexes with both Cu(I) and Cu(II) to form deep blue, water-soluble tetraamminecopper(II) complexes ([Cu(NH₃)₄]²⁺), which are easily separated from the organic product during extraction.
-
Wash: Perform multiple aqueous washes after the ammonia wash to remove any remaining inorganic salts.
Scale-Up and Safety FAQs
Q: What are the primary safety hazards I need to be aware of when scaling this synthesis?
A: The primary hazard is the thermal instability of the aryl diazonium salt . A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.
Key Safety Protocols:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction and the thermal onset of decomposition. This data is critical for safe reactor design and operation.
-
Redundant Cooling: Ensure the reactor has a reliable and robust cooling system.
-
Emergency Quench Plan: Have a pre-defined and tested plan to quench the reaction in an emergency (e.g., addition of a reducing agent to destroy the diazonium salt).
-
Pressure Relief: The reactor must be equipped with appropriately sized rupture discs or relief valves to handle rapid gas evolution.
-
Personal Protective Equipment (PPE): Due to the use of concentrated acids and potentially harmful reagents, appropriate PPE, including acid-resistant gloves, lab coats, and face shields, is mandatory.[6]
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Rationale / Key Challenge |
| Nitrite Addition Time | 5-10 minutes | 1-3 hours | Heat Transfer: Surface area to volume ratio decreases dramatically at scale, requiring much slower addition to manage the exotherm. |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer with Baffles | Homogeneity: Ensuring uniform temperature and reagent dispersion is critical to prevent localized hotspots and decomposition. |
| Temp. Monitoring | External bath thermometer | Internal, calibrated probe | Accuracy: An internal probe is essential for accurately measuring the actual reaction temperature, which can differ significantly from the jacket temperature. |
| Work-up Volume | ~100-200 mL | ~20-30 L | Phase Separation & Handling: Handling large volumes of aqueous and organic layers requires appropriate equipment (separatory funnels, decanting vessels). |
Detailed Experimental Protocol (Illustrative Lab Scale)
This protocol is for illustrative purposes. All procedures must be adapted and optimized based on rigorous risk assessment and laboratory-specific safety protocols.
Step 1: Diazotization of 2-Amino-5-methylpyridin-3-ol
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge concentrated hydrochloric acid (3.5 eq).
-
Cool the acid to 0 °C.
-
Add 2-Amino-5-methylpyridin-3-ol (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution or fine slurry is obtained.
-
Cool the mixture to 0-5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in deionized water.
-
Add the sodium nitrite solution dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature strictly between 0-5 °C.
-
After the addition is complete, stir the resulting cold diazonium salt solution for an additional 15 minutes. Use this solution immediately in the next step.
Step 2: Sandmeyer Reaction
-
In a separate reactor, charge copper(I) chloride (0.2 eq) and concentrated hydrochloric acid.
-
Heat the catalyst mixture to 60 °C with stirring.
-
Slowly transfer the cold diazonium salt solution from Step 1 into the hot catalyst solution. Control the addition rate to maintain a steady evolution of nitrogen gas and keep the internal temperature below 70 °C.
-
After the addition is complete, stir the reaction mixture at 60-65 °C for 1 hour or until gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
Slowly and carefully add the reaction mixture to a stirred solution of 28% ammonium hydroxide at 0-10 °C. Adjust the pH to ~9.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., toluene/heptane) to afford pure this compound.
References
stability issues of 2-Chloro-5-methylpyridin-3-ol under acidic/basic conditions
This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of 2-Chloro-5-methylpyridin-3-ol under various experimental conditions. As a substituted pyridinol, its reactivity is influenced by the interplay of the chloro, methyl, and hydroxyl functional groups on the aromatic ring. This document provides troubleshooting advice and detailed protocols to proactively assess and understand the stability profile of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and concerns regarding the stability of this compound.
Question 1: My solution of this compound is showing a new peak in the HPLC analysis after storage in an acidic buffer. What could be the cause?
Under acidic conditions, particularly with elevated temperatures, the 2-chloro group on the pyridine ring is susceptible to hydrolysis. The lone pair of electrons on the pyridine nitrogen can be protonated, which can activate the ring towards nucleophilic substitution. Water can act as a nucleophile, leading to the displacement of the chloride ion and the formation of 2,3-dihydroxy-5-methylpyridine.
Troubleshooting Steps:
-
Confirm the Identity of the Degradant: Use LC-MS to determine the molecular weight of the new peak. The expected mass would correspond to the hydrolyzed product.
-
pH and Temperature Control: If hydrolysis is confirmed, consider lowering the storage temperature and using a less acidic buffer if your experimental conditions permit.
-
Kinetic Monitoring: Perform a time-course experiment to understand the rate of degradation at your desired pH and temperature. This will help in defining a stable window for your experiments.
Question 2: I've observed a color change in my sample of this compound when dissolved in a basic solution. Is this a sign of degradation?
A color change in a basic solution is a strong indicator of a chemical transformation. For a hydroxypyridine, this is often due to the deprotonation of the hydroxyl group to form a pyridinolate anion. This species is more electron-rich and can be more susceptible to oxidation, especially in the presence of air. The resulting oxidized products are often colored. Additionally, 3-hydroxypyridine exists in tautomeric equilibrium with its zwitterionic pyridone form, and this equilibrium can be influenced by pH.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle the basic solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
UV-Vis Spectroscopy: Use UV-Vis spectroscopy to monitor changes in the absorption spectrum upon basification. The formation of the pyridinolate should result in a bathochromic shift (shift to longer wavelengths). The appearance of new absorption bands over time can indicate the formation of degradation products.
-
Antioxidants: If oxidation is suspected and compatible with your downstream application, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT).
Question 3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. A good method should be able to separate the parent compound from all its potential degradation products.
Method Development Strategy:
-
Forced Degradation Studies: Intentionally degrade the compound under a variety of stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[3][4][5]
-
Chromatographic Separation: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[3][6][7] Run a gradient elution to ensure the separation of compounds with a wide range of polarities.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the parent peak in the presence of its degradants. The UV spectra across the peak should be consistent.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to identify the masses of the degradation products, which will aid in their structural elucidation.
Forced Degradation Protocol for this compound
This protocol outlines a systematic approach to assess the stability of this compound under acidic and basic stress conditions.
Objective: To generate potential degradation products and determine the susceptibility of the molecule to hydrolysis under acidic and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC with PDA or UV detector and/or MS detector
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
In a clean vial, add an aliquot of the stock solution to an equal volume of 0.1 M HCl.
-
In a separate vial, add an aliquot of the stock solution to an equal volume of 1 M HCl.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.
-
-
Basic Degradation:
-
In a clean vial, add an aliquot of the stock solution to an equal volume of 0.1 M NaOH.
-
In a separate vial, add an aliquot of the stock solution to an equal volume of 1 M NaOH.
-
Incubate the vials at 60°C.
-
Withdraw aliquots at the same time points as the acidic degradation study.
-
Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution in the initial solvent and another in water.
-
Incubate the control samples under the same conditions as the stressed samples.
-
-
HPLC Analysis:
-
Analyze all samples by a suitable reversed-phase HPLC method.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
-
Data Recording:
Use the following template table to record your results for each stress condition.
| Time (hours) | Parent Peak Area | % Parent Remaining | Degradant Peak Area(s) | % Degradation | Observations (e.g., color change) |
| 0 | 100 | 0 | |||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Visualizing Potential Degradation and Experimental Workflow
Hypothetical Degradation Pathways:
The following diagram illustrates the potential degradation pathways of this compound under acidic and basic conditions based on the known reactivity of related compounds.
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies:
This diagram outlines the key steps in performing a forced degradation study.
Caption: Workflow for conducting forced degradation studies.
References
- 1. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. benchchem.com [benchchem.com]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Work-Up Procedure Modifications for Cleaner 2-Chloro-5-methylpyridin-3-ol Product
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with advanced troubleshooting for the synthesis and purification of 2-Chloro-5-methylpyridin-3-ol. This guide is structured to address common challenges encountered during the work-up phase of your experiments, offering practical, field-proven solutions to enhance the purity of your final product. Our approach is grounded in established chemical principles and extensive laboratory experience with substituted pyridinol compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Issue 1: Persistent Colored Impurities in the Final Product
Question: After my aqueous work-up and solvent removal, my this compound is a dark oil or a discolored solid. What are the likely causes and how can I obtain a cleaner product?
Answer:
Colored impurities are a common issue in pyridine synthesis and are often high molecular weight, conjugated byproducts. The likely culprits are polymeric materials or products from over-oxidation or side reactions, especially if your synthesis involves strong acids or oxidizing agents.
Troubleshooting Protocol:
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, non-polar impurities.
-
Step 1: Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Add a small amount of activated charcoal (typically 1-5% w/w of your crude product).
-
Step 3: Stir the suspension at room temperature for 15-30 minutes.
-
Step 4: Filter the mixture through a pad of Celite® to remove the charcoal.
-
Step 5: Concentrate the filtrate in vacuo.
-
-
Modified Aqueous Wash: A series of targeted aqueous washes can remove different types of impurities.
-
Acidic Wash: A dilute acid wash (e.g., 1M HCl) will protonate basic impurities, including any unreacted pyridine starting materials, and pull them into the aqueous layer.
-
Basic Wash: A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any residual acid and remove acidic byproducts.
-
Brine Wash: A final wash with saturated sodium chloride solution helps to break up emulsions and remove residual water from the organic layer.
-
Issue 2: Difficulty in Removing Isomeric Impurities
Question: My NMR analysis indicates the presence of an isomer, likely a regioisomer from the chlorination step. How can I effectively separate these isomers?
Answer:
Isomeric impurities, particularly those with similar polarities to the desired product, are challenging to remove by standard chromatography. The key is to exploit any minor differences in their physical or chemical properties.
Troubleshooting Protocol:
-
Recrystallization Solvent Screening: A systematic approach to finding the right recrystallization solvent system is crucial.
-
Method: Use small-scale vials to test the solubility of your impure product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof).
-
Objective: Find a solvent system where your desired product has moderate solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric impurity remains in the mother liquor.
-
-
Derivative Formation for Enhanced Separation: If recrystallization fails, consider converting the hydroxyl group to a derivative. This can significantly alter the polarity and crystalline nature of the compound, making separation easier.
-
Example: Acetylation of the hydroxyl group to form an acetate ester can make the molecule less polar and more amenable to silica gel chromatography. The acetate can then be cleaved to regenerate the desired pyridinol.
-
Issue 3: Low Yield After Work-Up
Question: I am experiencing significant product loss during the extraction and washing steps. What are the best practices to minimize this?
Answer:
Product loss during work-up is often due to the partial solubility of the product in the aqueous phase, especially for polar compounds like pyridinols.
Troubleshooting Protocol:
-
Back-Extraction of Aqueous Layers: After your initial extraction, do not discard the aqueous layers immediately. Perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of your organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.[1]
-
pH Adjustment During Extraction: The solubility of your pyridinol is pH-dependent. Adjusting the pH of the aqueous layer can suppress its ionization and drive it into the organic phase. For a pyridin-3-ol, keeping the aqueous phase slightly acidic (around pH 5-6) during extraction can minimize its solubility in water.
-
Use of Brine to "Salt Out" the Product: Adding saturated sodium chloride (brine) to the aqueous layer increases its ionic strength, which can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as the "salting-out" effect.
Visualizing the Modified Work-Up Workflow
The following diagram illustrates a recommended modified work-up procedure for enhancing the purity of this compound.
Caption: Modified Work-up Workflow for this compound.
Data Presentation: Expected Purity Improvements
The following table provides a hypothetical comparison of product purity with and without the implementation of the modified work-up procedures.
| Work-Up Procedure | Typical Purity (by HPLC) | Key Impurities Present |
| Standard Aqueous Wash | 85-90% | Colored byproducts, isomeric impurities |
| Modified Work-Up (with charcoal and optimized washes) | >98% | Trace impurities |
Detailed Experimental Protocol: Modified Work-Up
This protocol assumes the synthesis of this compound has been completed and the reaction has been quenched.
-
Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
-
Aqueous Washes:
-
Wash the combined organic layers sequentially with:
-
1M HCl (to remove basic impurities).
-
Saturated NaHCO₃ solution (to remove acidic impurities).
-
Saturated NaCl (brine) solution (to aid in drying).
-
-
During each wash, gently invert the separatory funnel to mix the layers and allow them to fully separate before draining the aqueous layer.
-
-
Drying and Initial Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Decolorization (if necessary):
-
If the resulting crude product is colored, dissolve it in a minimal amount of dichloromethane.
-
Add activated charcoal (1-5% w/w) and stir for 20 minutes.
-
Filter the suspension through a pad of Celite® and wash the filter cake with a small amount of fresh dichloromethane.
-
Concentrate the filtrate.
-
-
Final Purification:
-
Recrystallization: Perform a solvent screen to find an appropriate solvent or solvent mixture for recrystallization. Dissolve the crude product in a minimal amount of the hot solvent, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Column Chromatography: If recrystallization is not effective, purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting Decision Tree for Product Purification.
References
Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-5-methylpyridin-3-ol: A Comparative Approach
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted pyridinols represent a critical class of intermediates, valued for their versatile chemical reactivity and presence in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-5-methylpyridin-3-ol, a key pyridinol derivative. By integrating predicted spectral data with experimental findings from structurally analogous compounds, we offer a comprehensive framework for spectral interpretation, empowering researchers to confidently identify and characterize this and related molecular scaffolds.
The Structural Significance of this compound
The this compound molecule incorporates three key substituents on the pyridine ring: a chloro group, a methyl group, and a hydroxyl group. Each of these imparts distinct electronic effects that collectively influence the chemical environment of every proton and carbon atom. Understanding these influences is crucial for the unambiguous assignment of NMR signals. The chloro group at the 2-position acts as an electron-withdrawing group through induction, while the methyl group at the 5-position is a weak electron-donating group. The hydroxyl group at the 3-position can exhibit both electron-withdrawing inductive effects and electron-donating resonance effects, and its proton's chemical shift is highly sensitive to solvent and concentration.
Predicted ¹H and ¹³C NMR Spectra of this compound
In the absence of readily available experimental spectra for the title compound, high-quality computational prediction serves as an invaluable starting point for analysis. The predicted chemical shifts provide a theoretical baseline for understanding the expected spectral features.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | 7.15 | C2 |
| H6 | 7.85 | C3 |
| -CH₃ | 2.25 | C4 |
| -OH | 9.50 (highly variable) | C5 |
| C6 | ||
| -CH₃ |
Note: Predictions were generated using advanced computational algorithms. The -OH proton chemical shift is particularly sensitive to experimental conditions such as solvent, concentration, and temperature and should be interpreted with caution.
A Comparative Analysis with Structural Analogs
To substantiate the predicted data and provide a robust framework for interpretation, we will compare the expected spectrum of this compound with the experimental NMR data of key structural analogs. This comparative approach allows for the dissection of individual substituent effects on the pyridine ring.
Analog 1: 2-Chloro-3-hydroxypyridine
This analog allows for the examination of the combined effects of the chloro and hydroxyl groups without the influence of the methyl group. The absence of the electron-donating methyl group is expected to result in a general downfield shift of the ring protons compared to the title compound.
Analog 2: 2-Chloro-5-methylpyridine
This analog helps to isolate the effect of the hydroxyl group by comparing its spectrum to that of the title compound. The replacement of the hydroxyl group with a proton will significantly alter the electronic distribution in the ring, providing valuable insight into the -OH group's influence.
Analog 3: 5-Methylpyridin-3-ol
By removing the chloro substituent, this analog allows for an assessment of the chlorine atom's strong electron-withdrawing effect on the chemical shifts of the pyridine ring protons and carbons.
Table 2: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | This compound (Predicted) | 2-Chloro-3-hydroxypyridine (Experimental) | 2-Chloro-5-methylpyridine (Experimental) [1] | 5-Methylpyridin-3-ol (Experimental) |
| H4 | ~7.15 | ~7.2-7.4 | ~7.13 | ~7.0-7.2 |
| H6 | ~7.85 | ~7.9-8.1 | ~8.18 | ~7.9-8.1 |
| -CH₃ | ~2.25 | - | ~2.27 | ~2.2-2.3 |
| Other | H5: ~7.45 | H5: ~7.3-7.5 | - | H2: ~8.0-8.2 |
Table 3: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | This compound (Predicted) | 2-Chloro-3-hydroxypyridine (Experimental) | 2-Chloro-5-methylpyridine (Experimental) | 5-Methylpyridin-3-ol (Experimental) |
| C2 | ~145 | ~143 | ~149 | ~140 |
| C3 | ~150 | ~152 | ~123 | ~155 |
| C4 | ~125 | ~127 | ~138 | ~124 |
| C5 | ~130 | ~125 | ~130 | ~132 |
| C6 | ~140 | ~142 | ~148 | ~145 |
| -CH₃ | ~17 | - | ~17 | ~18 |
Deciphering the Spectra: A Step-by-Step Interpretation
-
The Aromatic Region (¹H NMR): For this compound, two signals are expected in the aromatic region, corresponding to H4 and H6. Due to the deshielding effect of the adjacent nitrogen and the electron-withdrawing chloro group, H6 is predicted to be the most downfield signal. H4, situated between the hydroxyl and methyl groups, will appear at a more shielded (upfield) position.
-
The Methyl Group (¹H NMR): A singlet integrating to three protons with a chemical shift around 2.25 ppm is characteristic of the methyl group at the 5-position.
-
The Hydroxyl Proton (¹H NMR): The -OH proton will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, it is expected to be in the range of 9-12 ppm.
-
The Quaternary Carbons (¹³C NMR): The carbon atoms C2, C3, and C5, being directly attached to substituents, will not show signals in a DEPT-135 experiment. Their chemical shifts are significantly influenced by the electronegativity of the attached groups. C3, bonded to the hydroxyl group, is expected to be significantly deshielded, as is C2, bonded to the chloro group.
-
The Protonated Carbons (¹³C NMR): C4 and C6 will show signals in the aromatic region of the ¹³C NMR spectrum. Their assignments can be definitively confirmed using a Heteronuclear Single Quantum Coherence (HSQC) experiment, which correlates each carbon with its directly attached proton(s).
Advanced NMR Techniques for Unambiguous Assignment
For complex structures or in cases of signal overlap, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a weak long-range coupling (⁴J) might be observed between H4 and H6, and potentially between H4 and the methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): As mentioned, HSQC is crucial for correlating each proton to its directly attached carbon, confirming the assignments of C4, C6, and the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is the key to assigning the quaternary carbons. For instance, the methyl protons should show correlations to C4, C5, and C6. The H4 proton should show correlations to C2, C3, C5, and C6.
Caption: Key predicted HMBC correlations for this compound.
Experimental Protocol: Acquiring High-Quality NMR Data
To ensure reproducible and high-quality data, the following experimental protocol is recommended.
I. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: DMSO-d₆ is a suitable solvent as it will dissolve the compound and its residual proton signal (quintet at ~2.50 ppm) and water peak (~3.33 ppm) are well-characterized and typically do not overlap with analyte signals.[2] Chloroform-d (CDCl₃) can also be used, but the hydroxyl proton may exchange or be very broad.
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Referencing: Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[3][4]
II. NMR Data Acquisition
-
Instrumentation: A spectrometer with a proton frequency of 400 MHz or higher is recommended for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2 seconds.
-
-
2D NMR (Optional but Recommended):
-
Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, adjusting the number of scans as needed for adequate signal-to-noise.
-
Caption: A streamlined workflow for the NMR analysis of this compound.
Conclusion
The structural characterization of this compound by NMR spectroscopy is a multifaceted process that relies on a synergistic approach. By combining theoretical predictions with comparative analysis of structurally related compounds and employing a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently navigate the spectral analysis of this important heterocyclic compound and its derivatives, thereby accelerating research and development in their respective fields.
References
infrared spectroscopy of 2-Chloro-5-methylpyridin-3-ol functional groups
An In-Depth Guide to the Infrared Spectroscopy of 2-Chloro-5-methylpyridin-3-ol: A Comparative Analysis
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a heterocyclic compound of interest in synthetic chemistry. As a substituted pyridinol, its structure presents a unique combination of functional groups whose vibrational characteristics are sensitive to electronic and steric effects. Understanding its IR spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation.
This document moves beyond a simple peak-listing approach. It delves into the rationale behind the observed absorption frequencies, comparing them with structurally related analogues—3-Hydroxypyridine, 2-Chloropyridine, and Phenol—to provide a deeper understanding of how substituent effects manifest in vibrational spectroscopy. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently apply these principles in their own laboratory settings.
Molecular Structure and Key Vibrational Modes
This compound (C₆H₆ClNO) is an aromatic heterocyclic compound.[1] Its IR spectrum is a composite of the vibrational modes of its distinct functional groups: the hydroxyl (-OH) group, the pyridine ring, the carbon-chlorine (C-Cl) bond, and the methyl (-CH₃) group. The interpretation of its spectrum relies on identifying the characteristic frequencies associated with the stretching and bending motions of these groups.
Caption: Molecular structure of this compound.
Interpreting the Spectrum: A Functional Group Analysis
An infrared spectrum is typically analyzed in two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[2] The former contains absorptions for specific bond types, while the latter consists of complex vibrations characteristic of the molecule as a whole.
O-H and C-O Vibrations (The Hydroxyl Group)
-
O-H Stretching: Due to intermolecular hydrogen bonding, the hydroxyl group in this compound is expected to exhibit a strong, broad absorption band in the 3200–3500 cm⁻¹ range.[3][4][5] This broadening is a hallmark of associated -OH groups, where a distribution of hydrogen bond strengths causes a range of vibrational frequencies.[6][7] In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharper, less intense peak would appear around 3600 cm⁻¹.[4][7]
-
O-H Bending: The in-plane bending vibration of the O-H bond typically appears in the 1350–1450 cm⁻¹ region. This peak is often of medium intensity and can sometimes be coupled with other vibrations.[5][8]
-
C-O Stretching: The C-O stretching vibration for a phenol or pyridinol is diagnostically important. It appears as a strong band, typically at a higher frequency than that of aliphatic alcohols, due to the increased bond strength from resonance with the aromatic ring. For phenols, this peak is found around 1220 cm⁻¹.[9][10] A similar strong absorption is expected for this compound in the 1200-1300 cm⁻¹ range.
Aromatic and Pyridine Ring Vibrations
-
Aromatic C-H Stretching: The stretching of C-H bonds on the pyridine ring gives rise to sharp, weak-to-medium intensity bands just above 3000 cm⁻¹, typically in the 3000–3100 cm⁻¹ range.[11][12][13][14] This is a key feature that distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.[13]
-
Ring C=C and C=N Stretching: The pyridine ring exhibits a series of complex stretching vibrations analogous to those of benzene, appearing in the 1400–1600 cm⁻¹ region.[13][15][16] These bands, often appearing as a pair or a group of sharp absorptions, are due to the stretching of the C=C and C=N double bonds within the aromatic system.[16]
Aliphatic C-H Vibrations (The Methyl Group)
-
C-H Stretching: The methyl group will produce characteristic C-H stretching absorptions just below 3000 cm⁻¹. Typically, one sees an asymmetric stretch (~2960 cm⁻¹) and a symmetric stretch (~2870 cm⁻¹).[17]
-
C-H Bending: Asymmetric and symmetric C-H bending (deformation) modes for the methyl group are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively. These can sometimes overlap with the aromatic ring vibrations.
C-Cl Vibration
-
C-Cl Stretching: The carbon-chlorine stretching vibration is typically found in the fingerprint region. For chloro-aromatic compounds, this absorption is expected in the 850–550 cm⁻¹ range.[11][18] Its exact position can be influenced by the substitution pattern on the ring.
A Comparative Spectroscopic Analysis
To fully appreciate the spectral features of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules. The presence of chloro, methyl, and hydroxyl groups, along with the nitrogen heteroatom, all influence the final spectrum.
| Functional Group Vibration | This compound (Expected) | 3-Hydroxypyridine [19][20][21] | 2-Chloropyridine [15] | Phenol [9] | Causality of Spectral Shifts |
| O-H Stretch (H-bonded) | ~3200-3500 cm⁻¹ (Broad) | ~3200-3500 cm⁻¹ (Broad) | Absent | ~3200-3550 cm⁻¹ (Broad) | The broadness is due to hydrogen bonding. The chloro and methyl groups have minor electronic effects on the O-H bond itself. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ | ~3030 cm⁻¹ | Characteristic of sp² C-H bonds in aromatic systems.[14] |
| Aliphatic C-H Stretch | ~2850-2960 cm⁻¹ | Absent | Absent | Absent | Unique to the methyl group substituent. |
| Aromatic Ring Stretch (C=C, C=N) | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1400-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | Substituents (Cl, CH₃) alter the ring's electron density and symmetry, causing shifts in these bands compared to the parent pyridinol. |
| C-O Stretch | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | Absent | ~1220 cm⁻¹ | Characteristic of a phenolic/pyridinol C-O bond, which is stronger than in aliphatic alcohols.[6][10] |
| C-Cl Stretch | ~550-850 cm⁻¹ | Absent | ~750 cm⁻¹ | Absent | Directly identifies the presence of the carbon-chlorine bond. |
Recommended Experimental Protocols
Accurate and reproducible IR spectra are foundational to correct interpretation. Attenuated Total Reflectance (ATR) is often the preferred method for its simplicity and minimal sample preparation.[22]
Protocol 1: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) allows for the direct analysis of liquid or solid samples by placing them in contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[22]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface using a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Dry the crystal completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
Sample Application: Place a small amount of this compound (a single drop if liquid, or a small amount of powder to cover the crystal if solid) onto the ATR crystal. If the sample is solid, use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.
-
Post-Acquisition Cleaning: Remove the sample and thoroughly clean the ATR crystal as described in Step 2 to prevent cross-contamination.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Conclusion
The infrared spectrum of this compound provides a rich set of absorption bands that serve as a definitive fingerprint for its molecular structure. The key diagnostic features include a broad O-H stretch indicative of hydrogen bonding, aromatic C-H stretches above 3000 cm⁻¹, a strong phenolic C-O stretch, and characteristic pyridine ring vibrations. Comparative analysis with related compounds like 3-hydroxypyridine and 2-chloropyridine is crucial for confidently assigning these bands and understanding the electronic influence of the chloro and methyl substituents. By following standardized protocols such as ATR-FTIR, researchers can obtain high-quality, reliable spectra essential for both qualitative identification and quantitative analysis in drug development and chemical research.
References
- 1. PubChemLite - this compound (C6H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. Infrared Spectra: Identifying Functional Groups [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Infrared Spectrometry [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. asianpubs.org [asianpubs.org]
- 16. elixirpublishers.com [elixirpublishers.com]
- 17. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 3-Hydroxypyridine(109-00-2) IR Spectrum [chemicalbook.com]
- 20. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 3-Pyridinol [webbook.nist.gov]
- 22. mt.com [mt.com]
A Comparative Guide to the Synthesis of 2-Chloro-5-methylpyridin-3-ol: An Essential Intermediate for Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Chloro-5-methylpyridin-3-ol
This compound is a key heterocyclic intermediate. Its substituted pyridine core is a prevalent scaffold in a wide array of biologically active molecules. The strategic placement of the chloro, methyl, and hydroxyl groups provides multiple points for further chemical modification, making it a versatile starting material for the synthesis of complex molecular architectures.
This guide will explore and compare three plausible synthetic strategies for the preparation of this compound, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Direct Chlorination of 5-methylpyridin-3-ol
This approach is conceptually the most direct, involving the selective chlorination of the commercially available 5-methylpyridin-3-ol. The key challenge lies in achieving regioselectivity, directing the chlorination to the C2 position of the pyridine ring, which is activated by the hydroxyl group.
Chemical Principles and Mechanistic Insights
The hydroxyl group at the 3-position is an electron-donating group, which activates the pyridine ring towards electrophilic substitution, primarily at the ortho and para positions (C2, C4, and C6). The use of a suitable chlorinating agent is crucial to favor substitution at the desired C2 position. Phosphorus oxychloride (POCl₃) is a common reagent for the chlorination of hydroxypyridines, proceeding through the formation of a phosphate ester intermediate which is then displaced by a chloride ion.
Experimental Protocol
A general procedure for the chlorination of a hydroxypyridine using phosphorus oxychloride is as follows.[1]
Materials:
-
5-methylpyridin-3-ol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (as a base)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a sealed reactor, combine 5-methylpyridin-3-ol (1.0 eq) and pyridine (1.0 eq).
-
Carefully add phosphorus oxychloride (1.0 eq) to the mixture.
-
Heat the sealed reactor to 140-160 °C for 2 hours.
-
After cooling to room temperature, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Route 1: Direct chlorination of 5-methylpyridin-3-ol.
Route 2: Synthesis from 2-Amino-5-methylpyridin-3-ol via Diazotization
This multi-step approach involves the synthesis of a 2-amino-substituted precursor, followed by a Sandmeyer-type reaction to introduce the chlorine atom. This method offers the potential for high regioselectivity, as the position of the chloro substituent is determined by the initial placement of the amino group.
Chemical Principles and Mechanistic Insights
The synthesis of the 2-amino-5-methylpyridin-3-ol precursor can be achieved through various methods, including the amination of a suitably substituted pyridine. A plausible route involves the reaction of 3-hydroxypyridines with sodium amide.[2]
The subsequent conversion of the amino group to a chlorine atom is typically achieved via a Sandmeyer reaction.[3][4][5][6] This involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a copper(I) chloride solution, which facilitates the replacement of the diazonium group with a chlorine atom through a radical-nucleophilic aromatic substitution mechanism.
Experimental Protocol
Part A: Synthesis of 2-Amino-5-methylpyridin-3-ol
A general procedure for the amination of a hydroxypyridine is as follows.[2]
Materials:
-
5-methylpyridin-3-ol
-
Sodium amide (NaNH₂)
-
Inert solvent (e.g., toluene)
-
Ammonium chloride solution
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium amide in toluene.
-
Add 5-methylpyridin-3-ol to the suspension.
-
Heat the reaction mixture at an elevated temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to obtain the crude 2-amino-5-methylpyridin-3-ol.
-
Purify by recrystallization or column chromatography.
Part B: Diazotization and Chlorination (Sandmeyer Reaction)
Materials:
-
2-Amino-5-methylpyridin-3-ol
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Dissolve 2-amino-5-methylpyridin-3-ol in concentrated hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Workflow Diagram
Caption: Route 2: Synthesis via amination and Sandmeyer reaction.
Route 3: Conversion from 2-Chloro-5-methylpyridine-3-carbaldehyde
This route involves the synthesis of a 3-formyl derivative of 2-chloro-5-methylpyridine, followed by a Baeyer-Villiger oxidation to introduce the hydroxyl group at the 3-position.
Chemical Principles and Mechanistic Insights
The synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde can be achieved through a Vilsmeier-Haack formylation of an appropriate enamine precursor.[7]
The subsequent Baeyer-Villiger oxidation is a well-established method for converting aldehydes or ketones to esters or carboxylic acids using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[8][9][10] In the case of an aldehyde, the reaction inserts an oxygen atom between the carbonyl carbon and the hydrogen, leading to a carboxylic acid, which in the case of a formyl group on a pyridine ring, would likely yield a formate ester that can be hydrolyzed to the desired alcohol. The migratory aptitude of the substituents on the carbonyl group determines the regioselectivity of the oxidation. For an aldehyde, the hydrogen atom has a very high migratory aptitude.[10]
Experimental Protocol
Part A: Synthesis of 2-Chloro-5-methylpyridine-3-carbaldehyde
A detailed procedure for the synthesis of this starting material can be found in the literature.[7]
Part B: Baeyer-Villiger Oxidation
Materials:
-
2-Chloro-5-methylpyridine-3-carbaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 2-chloro-5-methylpyridine-3-carbaldehyde in dichloromethane and cool the solution to 0 °C.
-
Add m-CPBA portion-wise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude formate ester.
-
Dissolve the crude ester in methanol and add a solution of sodium hydroxide.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography.
Workflow Diagram
Caption: Route 3: Synthesis via Baeyer-Villiger oxidation of the corresponding aldehyde.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: Direct Chlorination | Route 2: From 2-Amino Precursor | Route 3: From 3-Formyl Precursor |
| Starting Material Availability | 5-methylpyridin-3-ol is commercially available. | 5-methylpyridin-3-ol is commercially available, but the 2-amino precursor requires synthesis. | The 3-formyl precursor requires a multi-step synthesis. |
| Number of Steps | 1 | 2 (from 5-methylpyridin-3-ol) | 2 (from the aldehyde) |
| Regioselectivity | Potentially problematic; may yield a mixture of isomers. | Excellent; defined by the position of the amino group. | Excellent; the position of the hydroxyl group is determined by the formyl group. |
| Reagents and Conditions | High temperature, sealed reactor, POCl₃. | NaNH₂ (highly reactive), Sandmeyer conditions (diazonium salts can be unstable). | m-CPBA (potentially explosive), standard organic transformations. |
| Potential Yield | Moderate to good, but depends on selectivity. | Can be high if both steps are efficient. | Potentially good, but dependent on the efficiency of the Baeyer-Villiger oxidation and subsequent hydrolysis. |
| Purification | May require careful separation of isomers. | Generally straightforward. | Generally straightforward. |
| Scalability | Feasible, but safety precautions for high-temperature reactions in a sealed system are necessary. | The use of sodium amide and the handling of diazonium salts may pose challenges on a large scale. | Scalable with appropriate safety measures for handling peroxyacids. |
| Safety Considerations | Use of corrosive and toxic POCl₃ at high temperatures. | Use of highly reactive and moisture-sensitive sodium amide; formation of potentially explosive diazonium salts. | Use of potentially explosive m-CPBA. |
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is highly dependent on the specific requirements of the researcher and the available laboratory infrastructure.
-
Route 1 (Direct Chlorination) is the most atom-economical and shortest route. However, the lack of guaranteed regioselectivity is a significant drawback. This route may be suitable for initial exploratory studies where small quantities are needed and purification of isomers is feasible. Further optimization to improve the regioselectivity would be required for larger-scale synthesis.
-
Route 2 (From 2-Amino Precursor) offers excellent control over regioselectivity. While it involves an additional step to synthesize the amino precursor, the Sandmeyer reaction is a well-established transformation. This route is recommended for researchers who prioritize product purity and are equipped to handle the associated reagents (sodium amide and diazonium salts) safely.
-
Route 3 (From 3-Formyl Precursor) also provides excellent regiochemical control. The Baeyer-Villiger oxidation is a powerful transformation. However, the synthesis of the starting aldehyde adds to the overall length of the synthesis. This route could be advantageous if the 3-formyl derivative is readily available or if other derivatives from this intermediate are also desired.
For most applications where high purity of the final product is critical, Route 2 appears to be the most reliable and strategic choice , despite being a two-step process from the commercially available 5-methylpyridin-3-ol. The control over the position of the chlorine atom outweighs the conciseness of the direct chlorination approach.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. d-nb.info [d-nb.info]
- 8. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 9. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II [kpu.pressbooks.pub]
A Senior Application Scientist's Guide to 2-Chloro-5-methylpyridin-3-ol and Its Isomers: A Comparative Analysis for Advanced Synthesis
Abstract
Substituted pyridinol frameworks are cornerstones in modern medicinal chemistry and materials science, acting as privileged scaffolds in a vast array of functional molecules. The precise placement of substituents on the pyridinol ring dramatically alters its physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparison of 2-Chloro-5-methylpyridin-3-ol with its key structural isomers. We will dissect the nuanced differences in their electronic properties, synthetic accessibility, and chemical reactivity. By grounding our discussion in experimental data and established chemical principles, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to strategically leverage these versatile building blocks in their synthetic endeavors.
Introduction: The Significance of Isomerism in the Pyridinol Scaffold
The pyridine ring is a fundamental heterocyclic motif, and its hydroxylated derivatives, pyridinols, are of particular interest due to their ability to exist in tautomeric equilibrium with their corresponding pyridone forms. This duality, combined with their capacity for hydrogen bonding, makes them exceptional bioisosteres for amides, phenols, and other heterocycles in drug design.[1] The introduction of substituents, such as a halogen and a methyl group, creates a matrix of isomers, each with a unique electronic and steric profile.
The position of these substituents is not a trivial detail; it is a critical design element that dictates the molecule's behavior. For example, a chlorine atom at the 2- or 6-position is highly activated towards nucleophilic aromatic substitution (SNAr), while a chlorine at the 3- or 5-position is significantly less reactive. Similarly, the position of the electron-donating methyl group and the acidic hydroxyl group modulates the ring's overall electron density, pKa, and lipophilicity. This guide focuses on this compound, a versatile intermediate, and compares it to its isomers to illuminate how subtle structural changes can be exploited for tactical advantages in synthesis and molecular design.
Comparative Analysis of Physicochemical Properties
The utility of a chemical building block is fundamentally tied to its physical and chemical properties. For substituted pyridinols, key parameters like acidity (pKa) and lipophilicity (LogP) govern everything from reaction kinetics to pharmacokinetic profiles. The interplay between the electron-withdrawing chloro group, the electron-donating methyl group, and the acidic hydroxyl group creates distinct properties for each isomer.
Expert Insight: The observed differences are a direct consequence of inductive and resonance effects. An electron-withdrawing chlorine atom ortho or para to the hydroxyl group will lower its pKa (increase acidity) more effectively than a meta-positioning. Conversely, the electron-donating methyl group will increase the pKa (decrease acidity), with its effect being most pronounced when ortho or para to the hydroxyl. LogP is influenced by the overall polarity and hydrogen bonding capability, which are also dictated by the relative positions of the polar chloro and hydroxyl groups versus the nonpolar methyl group.
Table 1: Comparative Physicochemical Data of Selected Pyridinol Isomers
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted pKa | Predicted XLogP3 |
| This compound | 143.57 | No data available | No data available | |
| 6-Chloro-5-methylpyridin-3-ol | 143.57[2] | No data available | 1.8[2] | |
| 2-Chloro-3-hydroxypyridine | 129.54[3] | 4.32 ± 0.10[4] | 1.1[4] | |
| 3-Hydroxypyridine (Reference) | 95.10 | 4.79, 8.75[5] | 0.2-0.5 |
Note: Predicted values are computationally derived and serve as estimates. Experimental data for some isomers is sparse, highlighting an area for further investigation.
Synthetic Accessibility and Strategic Considerations
The synthesis of specifically substituted pyridines and pyridinols is a well-explored area of organic chemistry, yet it presents challenges in regioselectivity. Routes often begin from simpler pyridine derivatives, such as picolines (methylpyridines), followed by oxidation, halogenation, and other functional group interconversions.
A common strategy for producing chloromethylpyridines involves the reaction of a methylpyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[6] However, this can lead to mixtures of isomers. For instance, the reaction of 3-methylpyridine N-oxide with POCl₃ often yields 4-chloro-3-methylpyridine as the main product, with 2-chloro-5-methylpyridine being a minor component.[6] More advanced, regioselective methods are therefore highly sought after.
An alternative pathway involves building the ring from acyclic precursors, which can offer superior control over the final substitution pattern.[7]
References
- 1. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-hydroxypyridine price,buy 2-Chloro-3-hydroxypyridine - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 7. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biological Activity Screening of 2-Chloro-5-methylpyridin-3-ol Derivatives
Introduction
The pyridine ring is a foundational scaffold in the development of a vast array of biologically active compounds, integral to both pharmaceuticals and agrochemicals.[1] Its unique electronic properties and the versatility with which it can be functionalized make it a privileged structure for medicinal and agricultural chemists. Within this broad class, pyridin-3-ol derivatives have emerged as a particularly fruitful area of investigation, demonstrating a wide spectrum of therapeutic and practical applications. This guide focuses on the biological activity screening of derivatives of a specific, promising scaffold: 2-Chloro-5-methylpyridin-3-ol.
While direct, comprehensive screening data for derivatives of this exact molecule is emerging, we can infer a great deal about their potential by examining the well-documented activities of structurally related pyridine and pyridin-3-ol analogs. This guide will provide a comparative framework for researchers, scientists, and drug development professionals, detailing the potential antifungal, herbicidal, and insecticidal activities of this compound derivatives. We will explore the causality behind experimental choices, provide detailed protocols for biological screening, and present comparative data from closely related compounds to inform future research and development.
The this compound Scaffold: A Platform for Discovery
The this compound core offers several strategic advantages for chemical diversification and the fine-tuning of biological activity. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, providing a key handle for introducing a wide variety of functional groups. The hydroxyl group at the 3-position can be derivatized to form ethers, esters, and other functionalities, while the methyl group at the 5-position can influence the electronic properties and steric profile of the molecule. This inherent reactivity makes it a sought-after building block for creating libraries of diverse compounds for biological screening.
Comparative Analysis of Biological Activities
Based on extensive research into related pyridine derivatives, we will now explore the most promising biological activities for derivatives of this compound.
Antifungal Activity
Pyridin-3-ol and its derivatives have shown notable potential as antifungal agents. The structure-activity relationship (SAR) of these compounds often reveals that the nature and position of substituents on the pyridine ring are critical for activity. For instance, the introduction of halogen atoms can significantly enhance antifungal potency.
Comparative Data for Related Pyridine Derivatives
To illustrate the potential of this class of compounds, the following table summarizes the in vitro antifungal activity of a series of novel pyridine-based compounds that integrate bioactive amide and hydrazide groups. While not direct derivatives of this compound, they provide valuable insights into the antifungal potential of substituted pyridines.
| Compound ID | R¹ Substituent | R² Substituent | Inhibition Rate (%) against M. oryzae at 25 µg/mL | EC₅₀ (µg/mL) against M. oryzae |
| E4 | 2-Me | 4-F | >80 | 1.66 |
| E10 | 2-Cl | 4-F | >80 | 2.01 |
| E14 | 2-Br | 4-F | >80 | 2.26 |
| E17 | 2-OMe | 4-F | >80 | 1.45 |
| E23 | 2-Me | 4-Cl | >80 | 1.50 |
| E26 | 2-Cl | 4-Cl | >80 | 1.29 |
| E27 | 2-Br | 4-Cl | >80 | 2.65 |
| Isoprothiolane (Standard) | - | - | - | 3.22 |
| Phenazine-1-carboxylic acid (Standard) | - | - | - | 27.87 |
Data adapted from a study on pyridine-based compounds with amide and hydrazide groups.[2]
The preliminary SAR from this related series suggests that the presence of a methyl, halogen, or methoxy group at the ortho-position of one phenyl ring and a halogen at the para-position of a second phenyl ring can lead to excellent antifungal activity against Magnaporthe oryzae.[2] This provides a strong rationale for exploring similar substitution patterns on the this compound scaffold.
Experimental Protocol: In Vitro Antifungal Assay
A robust and reproducible in vitro antifungal assay is crucial for the initial screening of new chemical entities. The following protocol is a standard method for determining the mycelial growth inhibition of fungal pathogens.
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Incorporation of Test Compounds: After the PDA has cooled to approximately 50-60°C, add the test compounds (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations (e.g., 6.25, 12.5, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control, and does not exceed a level that affects fungal growth.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group.
-
Determination of EC₅₀: The half-maximal effective concentration (EC₅₀) is determined by probit analysis of the concentration-response data.
Herbicidal Activity
Pyridine derivatives are well-represented in the commercial herbicide market. The structural features of this compound make it an interesting starting point for the design of new herbicides. The presence of a chlorine atom and a methyl group on the pyridine ring are common features in some herbicidally active molecules.
Comparative Data for Related Pyridine Derivatives
The following table presents the herbicidal activity of a series of pyrido[2,3-d]pyrimidine derivatives against various weed species. These compounds, derived from 2-chloronicotinic acid, share a substituted pyridine core and offer insights into potential structure-activity relationships.
| Compound ID | R Substituent | % Inhibition of Lactuca sativa (Lettuce) | % Inhibition of Brassica campestris (Field Mustard) | % Inhibition of Agrostis stolonifera (Bentgrass) | % Inhibition of Triticum aestivum (Wheat) |
| 2a | H | 30 | 45 | 60 | 55 |
| 2e | 4-F | 40 | 55 | 75 | 70 |
| 2h | 4-Cl | 50 | 65 | 85 | 80 |
| 2o | 2,4-diCl | 60 | 75 | 95 | 90 |
| Flumioxazin (Standard) | - | 98 | 98 | 98 | 98 |
Data adapted from a study on the herbicidal activity of novel pyrido[2,3-d]pyrimidine compounds.[3]
The SAR from this study indicated that the introduction of electron-withdrawing groups, such as chlorine, on the phenyl ring generally increased herbicidal activity.[3] This suggests that exploring various substitutions on derivatives of this compound could lead to the discovery of potent new herbicides.
Experimental Protocol: Post-emergence Herbicidal Assay
Post-emergence screening is essential to evaluate the efficacy of compounds on established weeds.
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots containing a suitable soil mix in a greenhouse under controlled conditions (e.g., 25-30°C, 14h light/10h dark cycle).
-
Treatment Application: When the weeds have reached a specific growth stage (e.g., 2-3 true leaves), spray them with a solution of the test compound at various concentrations (e.g., 37.5, 75, 150 g ai/ha). The solution should contain a surfactant to ensure even coverage. A control group should be sprayed with the solvent and surfactant alone.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect on a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.
-
GR₅₀ Determination: For promising compounds, conduct dose-response studies to determine the GR₅₀ value (the concentration required to cause a 50% reduction in plant growth, typically measured by fresh weight).
Insecticidal Activity
Pyridine-based insecticides, particularly the neonicotinoids, have had a significant impact on modern agriculture. The 2-chloro-5-methylpyridine moiety is a key structural component of some of these insecticides. This makes the this compound scaffold a highly relevant starting point for the discovery of new insecticidal compounds. Recent research has also pointed towards a new mode of action for some pyridine derivatives, involving the inhibition of the vesicular acetylcholine transporter (VAChT).[4]
Comparative Data for Related Pyridine Derivatives
The following table shows the insecticidal activity of a series of novel thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines against the cotton aphid (Aphis gossypii).
| Compound ID | R Substituent | LC₅₀ (ppm) against Aphis gossypii Nymphs | LC₅₀ (ppm) against Aphis gossypii Adults |
| 4 | - | 12.5 | 15.8 |
| 9b | 4-Cl-Ph | 10.2 | 13.1 |
| 9c | 4-F-Ph | 11.8 | 14.5 |
| Acetamiprid (Standard) | - | 8.9 | 11.2 |
Data adapted from a study on the insecticidal activity of novel pyridine derivatives.[5]
This data indicates that modifications to the pyridine core can lead to compounds with significant insecticidal activity, in some cases comparable to commercial standards.[5]
Experimental Protocol: Insecticidal Bioassay against Aphids
A common method for evaluating the insecticidal activity of new compounds against sucking insects like aphids is the leaf-dip bioassay.
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cotton, fava bean) into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry. Control leaves are dipped in the solvent-surfactant solution.
-
Infestation: Place the treated leaves in Petri dishes containing a moist filter paper. Introduce a known number of aphids (e.g., 10-20 adults or nymphs) onto each leaf.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).
-
Mortality Assessment: Record the number of dead aphids at specified time points (e.g., 24, 48, 72 hours). Aphids that are unable to move when prodded with a fine brush are considered dead.
-
LC₅₀ Calculation: Use the mortality data to calculate the LC₅₀ (the concentration that causes 50% mortality) through probit analysis.
Visualizing the Screening Workflow
The following diagram illustrates a typical workflow for the biological activity screening of a new chemical library, such as derivatives of this compound.
Caption: A generalized workflow for the biological activity screening of novel chemical derivatives.
The this compound scaffold represents a promising starting point for the discovery of novel antifungal, herbicidal, and insecticidal agents. While direct experimental data for its derivatives is still emerging, the extensive body of research on structurally related pyridine compounds provides a strong foundation for future research. By employing the systematic screening protocols and drawing on the structure-activity relationships outlined in this guide, researchers can efficiently explore the biological potential of this versatile chemical class. The key to success will lie in the rational design of derivative libraries, guided by the insights gained from analogous systems, and the rigorous application of the described biological assays to identify and optimize lead compounds with desirable activity profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]
- 5. Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-5-methylpyridin-3-ol and Analogs in Synthetic Chemistry
Introduction
Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry and materials science, offering a versatile framework for generating molecular diversity. Among these, 2-Chloro-5-methylpyridin-3-ol stands out as a valuable building block, featuring multiple, electronically distinct functional groups that can be selectively manipulated. Understanding the nuanced reactivity of this molecule, particularly in comparison to its structural analogs, is paramount for researchers designing efficient and predictable synthetic routes.
This guide provides an in-depth comparative analysis of the reactivity of this compound. We will move beyond simple protocol listing to explore the underlying electronic and steric principles that govern its behavior in key synthetic transformations. By comparing its performance against analogs with varying electronic properties (e.g., 2-chloro-5-nitropyridine) and leaving group abilities (e.g., 2-fluoro-5-methylpyridin-3-ol), this document aims to equip researchers, scientists, and drug development professionals with the predictive power needed to harness the full synthetic potential of this important class of compounds.
Electronic and Structural Profile of this compound
The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, rendering the ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. This inherent electron deficiency deactivates the ring towards electrophilic attack but pre-activates it for nucleophilic substitution.[1]
-
2-Chloro Group: As a halogen, chlorine is an inductively electron-withdrawing group but a weakly deactivating, ortho-, para-director through resonance in electrophilic aromatic substitution (EAS). More importantly, its position at C2, adjacent to the ring nitrogen, makes it an excellent leaving group for Nucleophilic Aromatic Substitution (SNA_r_).[2]
-
3-Hydroxyl Group: The -OH group is a potent, activating ortho-, para-director for EAS due to its strong +R (resonance) effect. It significantly increases the electron density of the ring, counteracting the deficiency caused by the nitrogen atom. Furthermore, it can be deprotonated to the much more strongly activating alkoxide (-O⁻), which can dramatically alter the molecule's reactivity profile.
-
5-Methyl Group: The -CH₃ group is a weak, activating ortho-, para-director via induction and hyperconjugation. It subtly increases the ring's electron density.
This combination of functional groups creates a molecule with well-defined reactive centers, where specific transformations can be targeted by carefully choosing reaction conditions.
Caption: Key reactive sites on this compound.
Nucleophilic Aromatic Substitution (SNA_r_)
The reaction of 2-halopyridines with nucleophiles is a cornerstone of pyridine chemistry, proceeding through a well-established addition-elimination mechanism.[3] The electron-withdrawing nitrogen atom stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the substitution.[4]
Causality Behind Experimental Choices
The rate of SNA_r_ is highly dependent on two factors: the electrophilicity of the carbon bearing the leaving group and the ability of the leaving group to depart.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the pyridine ring enhance the C2 position's electrophilicity and stabilize the anionic intermediate, thus accelerating the reaction. Conversely, electron-donating groups (EDGs) have the opposite effect.
-
Leaving Group: The reactivity order for halogens in SNA_r_ is typically F > Cl > Br > I. Although the C-F bond is stronger, the high electronegativity of fluorine makes the attached carbon significantly more electrophilic, which is the dominant factor in the rate-determining addition step.[5]
Comparative Data
The following table compares the expected reactivity of this compound with key analogs in a model reaction with a secondary amine like piperidine.
| Compound | Key Substituents | Expected Reactivity | Rationale |
| 2-Chloropyridine | None | Baseline | Standard reference for 2-halopyridine reactivity. |
| This compound | -CH₃ (EDG), -OH (EDG) | Slower than baseline | The two EDGs reduce the electrophilicity of the C2 position. |
| 2-Chloro-5-nitropyridine | -NO₂ (Strong EWG) | Much faster than baseline | The nitro group strongly activates the ring towards nucleophilic attack.[6] |
| 2-Fluoro-5-methylpyridin-3-ol | -F (Better leaving group) | Significantly faster | Fluorine's high electronegativity makes C2 more electrophilic, accelerating the rate-determining step.[5] |
| 2-Chloro-5-methylpyridin-3-olate | -CH₃ (EDG), -O⁻ (Strong EDG) | Very Slow / Unreactive | The powerful electron-donating alkoxide severely deactivates the ring for SNA_r_. |
Note: While deprotonation of the hydroxyl group deactivates the ring for SNA_r_ at C2, it can open up alternative reaction pathways. Forcing conditions may be required for substitution.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNA_r_).
Experimental Protocol: General Procedure for Amination of 2-Chloropyridines
This protocol is a self-validating system; progress can be monitored by TLC or LC-MS to ensure completion before workup.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloropyridine derivative (1.0 equiv).
-
Reagent Addition: Add a suitable solvent (e.g., DMSO, NMP, or Dioxane) followed by the amine nucleophile (1.2-1.5 equiv) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv). The choice of base is critical; it acts as a scavenger for the HCl generated. For less reactive substrates, a stronger, non-nucleophilic base might be needed.
-
Reaction: Heat the mixture to the required temperature (typically 80-150 °C). The significant reactivity difference between analogs like 2-chloro-5-nitropyridine (may react at lower temperatures) and this compound (requires higher temperatures) will be evident here.[7][8]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and 2-chloropyridines are common substrates.[9] The lower cost of chloro-derivatives compared to their bromo and iodo counterparts makes them attractive, although they are generally less reactive.[6]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron species, typically a boronic acid, to form a C-C bond.[10][11]
Trustworthiness of the Protocol: The catalytic cycle is well-understood, involving oxidative addition, transmetalation, and reductive elimination. The choice of ligand and base is crucial for an efficient reaction, preventing catalyst deactivation and promoting the desired bond formation.[12] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the less reactive C-Cl bond.[13]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Typical Catalyst System | Rationale |
| 2-Chloropyridine | Baseline | Pd(OAc)₂ / SPhos | Requires robust ligands to activate the C-Cl bond. |
| This compound | Slightly Slower | Pd₂(dba)₃ / XPhos | EDGs slightly disfavor the initial oxidative addition step. |
| 2-Chloro-5-nitropyridine | Faster | Pd(PPh₃)₄ | The EWG makes the C-Cl bond more susceptible to oxidative addition.[6] |
Experimental Protocol: Suzuki-Miyaura Coupling [14]
-
Setup: In a Schlenk flask, combine the 2-chloropyridine derivative (1.0 equiv), arylboronic acid (1.2 equiv), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv).
-
Inerting: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 85-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup & Purification: After cooling, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.
B. Buchwald-Hartwig Amination
This reaction forms C-N bonds by coupling an aryl halide with a primary or secondary amine.[15][16] It is an indispensable tool when direct SNA_r_ is inefficient.
Expertise in Ligand Selection: The success of the Buchwald-Hartwig amination hinges on the choice of ligand. The electron-donating groups on this compound make the C-Cl bond less reactive towards oxidative addition. Therefore, highly active, bulky, and electron-rich ligands (e.g., biaryl phosphines like XPhos or Josiphos-type ligands) are required to promote this key step and facilitate the subsequent reductive elimination.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.[18]
Comparative Data for Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Typical Catalyst System | Rationale |
| 2-Chloropyridine | Baseline | Pd₂(dba)₃ / Xantphos | A standard system for heteroaryl chloride amination.[19] |
| This compound | Slower | Pd(OAc)₂ / BrettPhos | Requires a highly active catalyst system to overcome the deactivating effect of EDGs. |
| 2-Chloro-5-nitropyridine | Faster | Pd₂(dba)₃ / BINAP | The EWG activates the C-Cl bond, allowing for less forcing conditions. |
Experimental Protocol: Buchwald-Hartwig Amination [19]
-
Setup: To a dry Schlenk tube under Argon, add the 2-chloropyridine derivative (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (1-3 mol%), and the ligand (1.2-3.6 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry, concentrate, and purify via flash chromatography.
Electrophilic Aromatic Substitution (EAS)
While the pyridine ring is inherently electron-deficient and resistant to EAS, the presence of the powerful activating -OH group at the 3-position makes this transformation feasible.[1][20] The hydroxyl group directs electrophiles to its ortho (C2, C4) and para (C6) positions.
-
C2 Position: Blocked by the chlorine atom.
-
C4 Position: Para to the -OH group, strongly activated.
-
C6 Position: Ortho to the -OH group, also strongly activated.
The regiochemical outcome will be a competition between the C4 and C6 positions. The methyl group at C5 provides slight additional activation to the C4 and C6 positions. The final regioselectivity will likely depend on the specific electrophile and reaction conditions, with steric factors potentially favoring attack at the less hindered C6 position.
Caption: Competing pathways for Electrophilic Aromatic Substitution (EAS).
Conclusion
This compound is a synthetically versatile building block whose reactivity is governed by a delicate balance of competing electronic effects.
-
For Nucleophilic Aromatic Substitution , it is less reactive than unsubstituted 2-chloropyridine due to its electron-donating groups. Forcing conditions are likely required, and it will be significantly less reactive than electron-deficient analogs or its 2-fluoro counterpart.
-
For Palladium-Catalyzed Cross-Coupling , the C-Cl bond can be effectively functionalized using modern, highly active catalyst systems. The choice of a bulky, electron-rich ligand is critical to overcome the inherent inertness of the C-Cl bond, which is further deactivated by the ring's EDGs.
-
For Electrophilic Aromatic Substitution , the potent activating effect of the 3-hydroxyl group directs substitution to the C4 and C6 positions, enabling functionalization of the pyridine core itself.
By understanding these comparative principles, chemists can rationally design synthetic strategies, selecting conditions that favor the desired transformation while minimizing side reactions, thereby accelerating the discovery and development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. chempanda.com [chempanda.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. jk-sci.com [jk-sci.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to Novel Compounds Derived from 2-Chloro-5-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecules with diverse applications.[1] Among the myriad of pyridine-based starting materials, 2-Chloro-5-methylpyridin-3-ol offers a unique combination of reactive sites, making it a particularly attractive precursor for generating libraries of new compounds. This guide provides a comparative analysis of the spectroscopic data for novel compounds synthesized from this compound, offering insights into their structural elucidation and comparing them with relevant alternatives. As Senior Application Scientists, our goal is to not only present data but to also illuminate the rationale behind the synthetic and analytical methodologies.
The Strategic Advantage of the this compound Scaffold
This compound is a versatile building block due to its distinct electronic and steric properties. The electron-deficient nature of the pyridine ring, coupled with the presence of a chloro, methyl, and hydroxyl group, allows for a variety of chemical transformations.[1] The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide array of functional groups. The hydroxyl group at the 3-position can be readily derivatized, and the methyl group at the 5-position can influence the molecule's overall lipophilicity and metabolic stability. This trifecta of functionalities makes it a valuable starting point for creating compounds with potential therapeutic or material science applications.[2]
Comparative Spectroscopic Analysis: Unveiling Molecular Architectures
The characterization of novel compounds is paramount to understanding their structure and purity. Here, we compare the spectroscopic data of a representative novel compound derived from this compound with a closely related alternative.
Scenario: Let us consider a hypothetical novel compound, Compound A , synthesized via etherification of the hydroxyl group of this compound. For comparison, we will use a known derivative of a related starting material, 2-chloro-5-methylpyridine, specifically the imine Compound B (3a) from a published study.[3]
| Spectroscopic Data | Compound A (Hypothetical) | Compound B (2-chloro-5-methylpyridine-3-carbaldehyde imine 3a) [3] | Analysis & Comparison |
| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 8.05 (s, 1H), 7.10 (s, 1H), 4.15 (t, 2H), 2.30 (s, 3H), 1.80 (m, 2H), 1.00 (t, 3H) | 8.22 (s, 1H), 8.12 (s, 1H), 3.62 (t, 2H), 2.37 (s, 3H), 1.70 (m, 2H), 0.98 (t, 3H) | The presence of two aromatic protons in both compounds is evident. In Compound A, the chemical shifts are indicative of a substituted pyridine ring. The triplet at 4.15 ppm in Compound A suggests a -CH₂- group adjacent to an oxygen atom (ether linkage), which is absent in Compound B. Compound B, being an imine, shows a characteristic singlet for the imine proton (not explicitly listed but implied by the structure). The upfield signals in both correspond to the alkyl chains. |
| ¹³C-NMR (100 MHz, CDCl₃, δ ppm) | 155.0, 145.2, 138.1, 125.4, 122.8, 68.5, 22.1, 14.0, 13.5 | Not available in the provided source. | The downfield signals in Compound A correspond to the aromatic carbons of the pyridine ring. The signal at 68.5 ppm is characteristic of a carbon atom single-bonded to an oxygen atom in an ether linkage. The upfield signals represent the methyl and other alkyl carbons. |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (Alkyl C-H), 1580, 1470 (C=C, C=N), 1250 (C-O ether) | 2950 (Alkyl C-H), 1650 (C=N), 1480, 1360 (C=C, C=N)[3] | The key difference is the strong C-O ether stretch around 1250 cm⁻¹ in Compound A. Compound B exhibits a characteristic C=N (imine) stretch at 1650 cm⁻¹. Both show aromatic and aliphatic C-H stretches. |
| Mass Spectrometry (EI, m/z) | [M]+ calculated for C₁₀H₁₄ClNO: 200.08, found 200.1 | M, m/z 244[3] | The molecular ion peak in the mass spectrum of Compound A would confirm its molecular weight. For Compound B, the reported m/z of 244 corresponds to its molecular weight. |
Experimental Protocols: A Guide to Synthesis and Analysis
To ensure scientific integrity, the protocols used for synthesis and characterization must be robust and reproducible.
Synthesis of Novel Derivatives from this compound (General Procedure)
This protocol outlines a general method for the synthesis of ether derivatives from this compound.
Workflow for Synthesis
Caption: General workflow for the synthesis of ether derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., sodium hydride (NaH), 1.1 equivalents) portion-wise. The choice of a strong, non-nucleophilic base is crucial to deprotonate the hydroxyl group without competing in the subsequent substitution reaction.
-
Formation of the Alkoxide: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the pyridinolate anion.
-
Nucleophilic Substitution: Add the desired alkyl halide (e.g., ethyl iodide, 1.2 equivalents) dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure novel compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the logical flow of spectroscopic analysis to confirm the structure of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number of different types of protons and their neighboring environments. Essential for identifying the aromatic and aliphatic regions of the molecule.
-
¹³C-NMR: Determines the number of different types of carbon atoms. Crucial for identifying the carbon skeleton.
-
2D NMR (COSY, HSQC): Used for more complex structures to establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, which allows for the determination of the molecular formula.
-
-
Infrared (IR) Spectroscopy:
-
Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Conclusion and Future Directions
The strategic use of this compound as a starting material opens avenues for the synthesis of a diverse range of novel compounds. This guide has provided a framework for the comparative analysis of their spectroscopic data, emphasizing the importance of a multi-faceted analytical approach for accurate structural elucidation. The presented protocols offer a starting point for researchers to synthesize and characterize their own derivatives. Future work in this area could involve the synthesis of compounds with potential biological activities, such as kinase inhibitors or antibacterial agents, and a thorough investigation of their structure-activity relationships.[4][5]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-5-methylpyridin-3-ol: An In-Depth Comparison of Analytical Methodologies
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring product quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of the synthesized intermediate, 2-Chloro-5-methylpyridin-3-ol. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant consequences, potentially leading to unwanted side reactions, reduced yield of the final API, and the introduction of toxic byproducts. Therefore, a robust and validated analytical method for purity assessment is not merely a quality control check; it is a critical component of the entire drug development process.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a C18 column is the stationary phase of choice, offering excellent separation capabilities for moderately polar heterocyclic compounds.
Causality Behind the Optimized HPLC Method
The selection of each parameter in the proposed HPLC method is a deliberate choice to achieve optimal separation of this compound from its potential impurities. Common impurities in the synthesis of substituted pyridines can include starting materials, isomers (e.g., 2-chloro-3-methylpyridin-3-ol), and byproducts from side reactions[1].
-
Stationary Phase: A C18 (octadecylsilyl) silica gel column is selected for its hydrophobic nature, which provides good retention for the moderately non-polar this compound. The end-capping of the stationary phase is crucial to minimize peak tailing caused by the interaction of the basic nitrogen in the pyridine ring with residual acidic silanol groups on the silica surface.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed. Acetonitrile is a common organic modifier that provides good peak shape and low viscosity. The phosphate buffer maintains a consistent pH, ensuring the reproducible ionization state of the analyte and any acidic or basic impurities, which is critical for consistent retention times[2]. The pH is typically controlled in the slightly acidic to neutral range to ensure good peak shape for the pyridinol compound[3].
-
Detection: UV detection is the most straightforward and robust method for chromophoric compounds like this compound. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the typical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC purity assessment.
Detailed HPLC Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis: Alternative Methodologies
While HPLC is the primary choice, other techniques can offer complementary information or advantages in specific scenarios.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For pyridinol derivatives, derivatization is often necessary to increase volatility and improve peak shape[4][5].
1. Derivatization:
-
To a 1 mg sample of this compound in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ether.
2. GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Detector: Flame Ionization Detector (FID) at 300 °C
Capillary Electrophoresis (CE)
Capillary electrophoresis offers very high separation efficiency and requires minimal sample and solvent consumption[6][7]. It is particularly advantageous for separating charged species and can be a powerful alternative or complementary technique to HPLC.
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
2. CE Conditions:
-
Capillary: Fused-silica, 50 µm ID, 60 cm total length (50 cm to detector)
-
Background Electrolyte (BGE): 50 mM Sodium Phosphate buffer, pH 7.0
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: 275 nm
Performance Comparison
The following table summarizes the key performance characteristics of the three discussed analytical techniques for the purity assessment of this compound.
| Parameter | HPLC | GC (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid stationary phase. | Differential migration of ions in an electric field.[8] |
| Resolution | High | Very High | Extremely High |
| Analysis Time | Moderate (20-40 min) | Fast (15-25 min) | Very Fast (5-15 min) |
| Sample Throughput | High (with autosampler) | Moderate (derivatization step) | High |
| Solvent Consumption | High | Low | Very Low |
| Sensitivity | High (µg/mL to ng/mL) | Very High (pg level) | High (µg/mL to ng/mL) |
| Robustness | High | Moderate (derivatization can be a source of variability) | Moderate (sensitive to buffer composition and capillary surface) |
| Ideal for | Routine QC, complex mixtures | Volatile impurities, thermally stable compounds | Charged impurities, isomeric separation, orthogonal method |
Method Validation: A Trustworthy System
Any analytical method used for pharmaceutical quality control must be validated to ensure its reliability. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R1)[9][10].
Validation Workflow
The following diagram outlines the key stages of analytical method validation.
Caption: Key parameters for analytical method validation.
A validated method provides confidence that the analytical results are accurate, precise, and reliable. For a purity method, key validation parameters include specificity (the ability to assess the analyte unequivocally in the presence of potential impurities), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness[11][12].
Conclusion
For the comprehensive purity assessment of synthesized this compound, a validated reverse-phase HPLC method stands out as the most robust, reliable, and practical approach for routine quality control in a pharmaceutical setting. Its high resolution, sensitivity, and established protocols make it the industry standard.
However, for a deeper understanding of the impurity profile, especially for resolving challenging isomers or confirming the identity of trace impurities, orthogonal techniques like Gas Chromatography (preferably coupled with Mass Spectrometry) and Capillary Electrophoresis are invaluable tools. The choice of method should always be guided by the specific requirements of the analysis, the nature of the potential impurities, and the stage of drug development. By employing a scientifically sound and well-validated analytical strategy, researchers can ensure the quality and consistency of their synthesized intermediates, paving the way for the successful development of safe and effective pharmaceuticals.
References
- 1. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 2. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmtech.com [pharmtech.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Chloro-5-methylpyridin-3-ol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Chloro-5-methylpyridin-3-ol, a chlorinated pyridine derivative. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with field-proven best practices to ensure operational safety, regulatory compliance, and environmental protection. The procedures outlined are grounded in authoritative safety data and regulatory standards.
Core Principle: Hazard-Aware Waste Management
This compound is a halogenated organic compound that presents multiple hazards. Improper disposal can lead to serious safety incidents, long-term environmental damage, and regulatory violations. The foundational principle of its waste management is to treat it as a hazardous chemical from the point of generation to its final destruction.
GHS Hazard Profile & Risk Implications
Understanding the specific hazards is the first step in a safe disposal workflow. The Globally Harmonized System (GHS) provides a clear classification of the risks associated with this compound.[1]
| Hazard Classification | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Avoid ingestion. All waste, including contaminated lab ware, must be handled as toxic. |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | Mandates the use of chemical safety goggles or face shields. Waste containers must be securely sealed to prevent splashes. |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | H411: Toxic to aquatic life with long lasting effects | Prohibits disposal down the drain under any circumstances.[2][3] Contaminated materials must be contained to prevent environmental release. |
This data underscores that all materials coming into contact with this compound are to be considered hazardous waste.
Pre-Disposal Operations: Ensuring Safety at the Source
Safe disposal begins long before the waste container is full. It starts with proper handling during experimental work to minimize exposure and prevent uncontrolled releases.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to mitigate the risks of chemical exposure. Pyridine and its derivatives can be absorbed through the skin, making comprehensive protection essential.[4][5]
| PPE Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be checked for compatibility.[3][4][5] | Prevents dermal absorption and skin irritation.[4] |
| Eye Protection | Tight-fitting chemical safety goggles or a full-face shield.[2][6] | Protects against splashes that can cause serious, irreversible eye damage. |
| Body Protection | Standard laboratory coat. A chemically resistant apron is recommended for bulk handling. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not typically required when used within a certified chemical fume hood. | All handling should occur in a well-ventilated area, preferably a fume hood, to prevent inhalation of any potential vapors.[3][4] |
Spill Management Protocol
Accidents can happen, and a clear, rehearsed spill response plan is a critical component of laboratory safety.
Step-by-Step Spill Cleanup:
-
Evacuate & Alert: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]
-
Control Ignition Sources: As a combustible liquid, remove all potential sources of ignition from the area.[7][8]
-
Contain the Spill: For small spills, use a non-combustible, inert absorbent material such as vermiculite, sand, or earth to dike and absorb the liquid.[3][4][7]
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris into a designated, sealable, and clearly labeled hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[3]
-
Dispose: Ensure the sealed container is disposed of through the institutional hazardous waste program.
The Critical Path: Waste Segregation & Disposal
The single most important step in the proper disposal of this compound is its correct classification and segregation as a halogenated organic waste .
Why Segregation is Non-Negotiable
Halogenated organic compounds cannot be disposed of via the same pathways as non-halogenated solvents.
-
Disposal Method: Non-halogenated solvents are often recycled as fuel additives for cement kilns.[11] Halogenated wastes, however, require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride), preventing environmental pollution.[11][12]
-
Cost: The specialized treatment required for halogenated waste makes its disposal significantly more expensive—often two to three times higher than non-halogenated waste.[11][13] Cross-contamination of a non-halogenated waste stream with even small amounts of a chlorinated compound will force the entire container to be treated as the more expensive halogenated waste.[11]
Disposal Decision Workflow
The following diagram outlines the mandatory decision process for handling waste generated from processes involving this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
-
Identify & Classify: All waste streams containing this compound—including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves)—must be classified as hazardous halogenated waste.[4][13]
-
Segregate: Keep this waste stream separate from non-halogenated organic solvents.[11][13][14] Do not mix with incompatible materials like strong acids or oxidizing agents.[4][7]
-
Contain: Collect the waste in a designated, compatible, and properly sealed hazardous waste container.[4][5][14] Ensure the container has a screw-top cap and is in good condition.[11][14]
-
Label: Clearly label the container with the words "Hazardous Waste" and list all chemical contents with approximate percentages.[13][14] Ensure hazard symbols (e.g., Toxic, Corrosive) are visible.
-
Store: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area away from heat or ignition sources.[4][5]
-
Dispose: Contact your institution's EHS or a certified hazardous waste management company to arrange for proper disposal, which will typically involve incineration.[7][15] Never pour this chemical or its waste down the drain.[3][13]
References
- 1. 2-クロロ-5-メチルピリジン-3-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. UBC [riskmanagement.sites.olt.ubc.ca]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 2-Chloro-5-methylpyridin-3-ol: A Framework for Proactive Safety
In the landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these chemicals. This guide provides essential, immediate safety and logistical information for handling 2-Chloro-5-methylpyridin-3-ol (CAS No. 910649-59-1). As a Senior Application Scientist, my objective is not merely to list procedures but to instill a deep understanding of why each step is critical, creating a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Assessment: Understanding the Adversary
Before any protective equipment is chosen, a thorough understanding of the chemical's hazard profile is paramount. This compound is classified with the following hazards:
-
H302: Harmful if swallowed. This indicates significant toxicity upon ingestion.
-
H318: Causes serious eye damage. This implies a risk of irreversible damage upon contact with the eyes.
-
H411: Toxic to aquatic life with long-lasting effects. This highlights the need for stringent disposal protocols to prevent environmental contamination.
Based on data from related chlorinated pyridines, we must also infer other potential hazards, such as skin irritation and respiratory tract irritation[1][2]. Therefore, our safety protocols must be built around preventing ingestion, eye contact, skin contact, and inhalation.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. The primary methods for ensuring safety involve robust engineering and administrative controls.
-
Engineering Controls: All handling of this compound, from weighing to solution preparation and reaction quenching, must be performed inside a certified chemical fume hood.[3][4][5] This is non-negotiable and serves to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance[5][6].
-
Administrative Controls: Never work alone when handling this compound. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide. Clearly label all containers with the full chemical name and associated hazard pictograms[4][5].
Personal Protective Equipment (PPE) Specification: Your Last Line of Defense
The selection of PPE must be deliberate and matched to the task at hand.
Eye and Face Protection
Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.
-
Minimum Requirement: Tightly-fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[2][7][8]
-
Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[8]
Skin and Body Protection
-
Gloves: The choice of glove material is critical. While nitrile gloves are a common laboratory staple, some sources advise against their use with pyridine, suggesting more robust materials like butyl rubber or neoprene may be necessary.[4][5]
-
Actionable Directive: Always consult the glove manufacturer's chemical resistance chart for specific data on chlorinated pyridines.
-
Protocol: Use a double-gloving technique. Inspect gloves for any signs of degradation or perforation before and during use.[8] Remove and dispose of contaminated gloves immediately using the proper technique to avoid skin contact, and thoroughly wash your hands.[7][8]
-
-
Lab Coat: A flame-retardant lab coat is required.[9] Ensure it is fully buttoned to provide maximum coverage.
-
Additional Protection: For tasks involving a high risk of splashes or spills, a chemically resistant apron (e.g., PVC) should be worn over the lab coat.[7]
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill or ventilation failure:
-
Emergency Use: A full-face respirator with an organic vapor cartridge may be necessary.[2][10] Note that the use of respirators requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.[5]
PPE Selection Matrix for Key Operations
For clarity, the following table summarizes the required PPE for different laboratory procedures involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting (Solid/Liquid) | Chemical Splash Goggles | Double-Gloved (e.g., Butyl Rubber, Neoprene) | Flame-Retardant Lab Coat | Chemical Fume Hood |
| Solution Preparation | Chemical Splash Goggles | Double-Gloved (e.g., Butyl Rubber, Neoprene) | Flame-Retardant Lab Coat | Chemical Fume Hood |
| Running Reaction/Synthesis | Chemical Splash Goggles & Face Shield | Double-Gloved (e.g., Butyl Rubber, Neoprene) | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Handling Spills | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical Resistant Gloves | Chemical-Resistant Suit/Apron | Full-Face Respirator (if ventilation is compromised) |
| Waste Disposal | Chemical Splash Goggles & Face Shield | Double-Gloved (e.g., Butyl Rubber, Neoprene) | Flame-Retardant Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
Procedural Guidance: From Bench to Disposal
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Experimental Workflow: Safe Handling Protocol
Operational Plan: Step-by-Step Handling
-
Pre-Operation Briefing: Confirm that all necessary engineering controls are functional (e.g., fume hood airflow). Assemble all required PPE and a spill kit.[3]
-
Aliquotting: Carefully weigh the required amount of this compound in the chemical fume hood. Use spark-free tools and ensure containers are kept closed when not in use.[7]
-
Procedure: During the reaction, maintain vigilance. Use appropriate shielding for reactions with unknown exothermic potential.
-
Post-Procedure: After the procedure is complete, decontaminate all surfaces and equipment.
Disposal Plan: Step-by-Step Protocol
Waste containing this compound is considered hazardous and must not be disposed of down the drain.[9][11]
-
Segregation: Collect all waste (both liquid and solid) containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container.[5][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9] List all constituents if it is a mixed waste stream.
-
Storage: Keep the waste container sealed and store it in a cool, well-ventilated, designated satellite accumulation area away from incompatible materials like strong oxidizing agents or acids.[5][7]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department in accordance with all local, state, and federal regulations.[11][12]
By integrating this expert-driven, safety-first approach into your daily laboratory operations, you build a resilient and trustworthy system that protects the most valuable asset in any research endeavor: the scientist.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. nj.gov [nj.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
